molecular formula C9H11NO3 B1303667 methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 85795-19-3

methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1303667
CAS No.: 85795-19-3
M. Wt: 181.19 g/mol
InChI Key: YHKGXMRDJTWJIL-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-acetyl-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(11)7-4-8(9(12)13-3)10(2)5-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKGXMRDJTWJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377249
Record name methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85795-19-3
Record name methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Potential Biological Activity of Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate. While specific biological data for this compound is not extensively documented in publicly available literature, its chemical structure, featuring a substituted pyrrole core, suggests a strong potential for significant biological effects. The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with demonstrated antimicrobial and anticancer properties.[1][2][3] This guide synthesizes the current understanding of related pyrrole derivatives to forecast the probable biological profile of the title compound. We will delve into anticipated activities, propose hypothetical mechanisms of action, and provide detailed experimental protocols for screening. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel pyrrole-based compounds.

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of biologically active molecules, both natural and synthetic.[3] Its unique electronic properties and ability to participate in various molecular interactions make it a privileged scaffold in drug discovery. Pyrrole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, showcasing activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[3][4]

The title compound, this compound, possesses several key features that suggest a predisposition for biological activity:

  • A fully substituted pyrrole core: This allows for specific spatial and electronic interactions with biological targets.

  • An acetyl group: This functional group can act as a hydrogen bond acceptor and may be involved in key binding interactions.

  • A methyl ester: This group can influence the compound's solubility and permeability, and may also participate in target binding.

  • An N-methyl group: This substitution can enhance metabolic stability and modulate the electronic properties of the pyrrole ring.

Given the established importance of the pyrrole nucleus, this guide will explore the likely biological activities of this compound based on the extensive literature on structurally related compounds.

Chemical Profile of the Core Scaffold

While detailed experimental data for the title compound is sparse, we can infer some of its properties from related structures like methyl 4-methylpyrrole-2-carboxylate and 4-methyl-1H-pyrrole-2-carboxylic acid.[5][6]

PropertyInferred InformationSource
Molecular FormulaC9H11NO3Calculated
IUPAC NameThis compound-
Safety ProfileSimilar pyrrole derivatives are known to cause skin and eye irritation, and may cause respiratory irritation.[5][6][5][6]

Anticipated Biological Activities of Substituted Pyrrole-2-Carboxylates

Based on the extensive research into the biological activities of pyrrole derivatives, two primary areas of potential for this compound are antimicrobial and anticancer activities.

Antimicrobial Activity

Pyrrole derivatives are a well-established class of antimicrobial agents with activity against a range of pathogens.[7][8][9]

  • Antibacterial Activity: Many synthetic pyrrole derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[1] Some studies suggest that the lack of activity against Gram-negative bacteria may be due to the lower permeability of their outer membrane.[1] The title compound, with its specific substitution pattern, warrants investigation against a panel of both Gram-positive and Gram-negative bacteria.

  • Antifungal Activity: Natural and synthetic pyrroles, such as pyrrolnitin and fludioxonil, are known for their broad-spectrum antifungal properties.[3] Research has shown that certain substitution patterns on the pyrrole ring can lead to potent antifungal agents.[8][9]

Anticancer Activity

The pyrrole scaffold is present in several approved anticancer drugs and numerous investigational agents.[4][10] These compounds exert their effects through a variety of mechanisms.[2][11]

  • Cytotoxicity: Substituted pyrroles have demonstrated dose- and time-dependent cytotoxic activity against various cancer cell lines, including those derived from colon, breast, and ovarian cancers.[4]

  • Mechanism of Action: The anticancer effects of pyrrole derivatives have been attributed to their ability to:

    • Induce apoptosis.[11]

    • Cause cell cycle arrest.[11]

    • Inhibit key cellular targets such as microtubules and protein kinases.[2]

Structure-activity relationship studies have revealed that the nature and position of substituents on the pyrrole ring are critical for anticancer potency. For instance, the introduction of electron-donating groups at the 4th position of the pyrrole ring has been shown to increase anticancer activity.[12]

Proposed Experimental Workflows for Screening

To evaluate the biological potential of this compound, the following standard screening protocols are recommended.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

This workflow determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation_readout Incubation & Analysis start Prepare stock solution of test compound in DMSO serial_dilution Perform 2-fold serial dilutions of the compound in MHB start->serial_dilution bacterial_culture Prepare standardized inoculum of test bacteria add_inoculum Add bacterial inoculum to each well bacterial_culture->add_inoculum media_prep Prepare Mueller-Hinton Broth (MHB) media_prep->serial_dilution serial_dilution->add_inoculum controls Include positive (antibiotic) and negative (no compound) controls add_inoculum->controls incubation Incubate at 37°C for 18-24 hours controls->incubation readout Visually inspect for turbidity or measure OD600 incubation->readout mic_determination Determine MIC: lowest concentration with no visible growth readout->mic_determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the culture density to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Assay Setup:

    • In a 96-well microtiter plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

    • Add 10 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (MHB with bacterial inoculum and DMSO, but no compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticancer Screening: In Vitro Cytotoxicity (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Anticancer_Screening_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay & Readout cell_seeding Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate cell_adhesion Allow cells to adhere for 24 hours cell_seeding->cell_adhesion treatment Treat cells with different concentrations of the compound cell_adhesion->treatment compound_prep Prepare serial dilutions of the test compound compound_prep->treatment incubation_treatment Incubate for 48-72 hours treatment->incubation_treatment add_mtt Add MTT reagent to each well and incubate for 4 hours incubation_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value (concentration for 50% inhibition) read_absorbance->calculate_ic50

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Detailed Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Mechanism of Action

Given the prevalence of kinase inhibition among pyrrole-based anticancer agents, a plausible hypothesis for the mechanism of action of this compound is the inhibition of a signaling pathway crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.

Hypothetical_MoA cluster_pathway Hypothetical MAPK/ERK Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Test_Compound This compound Inhibition Test_Compound->Inhibition Inhibition->MEK  Hypothesized Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

This proposed mechanism suggests that the compound could act as a competitive inhibitor of an upstream kinase like MEK, thereby preventing the phosphorylation and activation of ERK. This would lead to the downregulation of transcription factors involved in cell proliferation and survival, ultimately resulting in an anticancer effect. This hypothesis can be tested using techniques such as Western blotting to assess the phosphorylation status of key pathway proteins in compound-treated cancer cells.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, its chemical structure firmly places it within a class of compounds with well-documented and potent antimicrobial and anticancer properties. The insights and protocols provided in this guide offer a robust framework for initiating the biological evaluation of this promising molecule.

Future research should focus on:

  • Synthesis and Characterization: Confirmation of the synthesis and full characterization of the compound.[13][14][15][16]

  • Broad-Spectrum Screening: Performing the proposed antimicrobial and anticancer screening assays against a diverse panel of bacterial strains and cancer cell lines.

  • Mechanism of Action Studies: If significant activity is observed, further studies should be conducted to elucidate the precise molecular mechanism of action.

  • Analogue Synthesis: Synthesis and evaluation of a library of related compounds to establish structure-activity relationships and optimize for potency and selectivity.

By systematically exploring the biological potential of this and related novel pyrrole derivatives, new therapeutic agents for infectious diseases and cancer may be discovered.

References

  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021-06-07). ACG Publications. Available at: [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (n.d.). MDPI. Available at: [Link]

  • Methyl 4-methylpyrrole-2-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021-10-04). National Institutes of Health. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023-03-13). National Institutes of Health. Available at: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022-08-09). National Institutes of Health. Available at: [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (n.d.). MDPI. Available at: [Link]

  • 4-methyl-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. (n.d.). Organic Syntheses. Available at: [Link]

  • Antimicrobial Properties of Pyrrole Derivatives. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (n.d.). PubMed. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Available at: [Link]

  • 2-(4-(2-Chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl Acetate. (n.d.). ResearchGate. Available at: [Link]

  • methyl 4-methylpyrrole-2-carboxylate. (n.d.). Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc. Available at: [Link]

  • Synthesis method of N-methylpyrrole. (n.d.). Google Patents.

Sources

Strategic Synthesis & Functionalization of Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the robust synthesis and derivatization of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate , a critical pharmacophore in the development of multi-target kinase inhibitors and antiviral agents.[1] Unlike simple pyrroles, the 1,2,4-substitution pattern of this scaffold presents specific regiochemical challenges due to the electronic deactivation imposed by the C2-ester.[1] This document provides a self-validating protocol for the regioselective Friedel-Crafts acylation of the pyrrole core, supported by mechanistic insights and downstream functionalization strategies.

Part 1: Structural Significance & Retrosynthetic Analysis[1]

The pyrrole-2-carboxylate scaffold is ubiquitous in medicinal chemistry, serving as the core architecture for blockbuster drugs like Atorvastatin (HMG-CoA reductase inhibitor) and Sunitinib (tyrosine kinase inhibitor).[1] The specific target, this compound, acts as a "linchpin" intermediate:

  • C2-Ester: Provides a handle for amidation or hydrolysis to carboxylic acids (essential for hydrogen bonding in active sites).[1]

  • C4-Acetyl: Acts as an electrophilic handle for condensation reactions (e.g., Claisen-Schmidt) to generate diversity.[1]

  • N-Methyl: Modulates lipophilicity and prevents H-bond donation, often improving membrane permeability.[1]

Retrosynthetic Strategy

To access the 2,4-substituted core efficiently, we employ a functionalization strategy rather than a de novo ring construction (like Paal-Knorr), which often suffers from poor regiocontrol for asymmetric substitution.

Retrosynthesis Target Methyl 4-acetyl-1-methyl- 1H-pyrrole-2-carboxylate (Target) Precursor1 Methyl 1-methyl-1H- pyrrole-2-carboxylate Precursor1->Target Regioselective Acylation (C4) Reagent1 Acetyl Chloride / AlCl3 (Friedel-Crafts) Reagent1->Target Precursor2 1-Methylpyrrole Precursor2->Precursor1 C2-Functionalization Reagent2 Vilsmeier-Haack / Oxidation (Alternative Route) Reagent2->Precursor1

Figure 1: Retrosynthetic disconnection relying on the regioselective acylation of the deactivated pyrrole ester.

Part 2: The Core Protocol – Regioselective Friedel-Crafts Acylation[1]

Mechanistic Rationale: The "C4 vs. C5" Challenge

Electrophilic Aromatic Substitution (EAS) on pyrroles typically occurs at C2 or C5 due to the stability of the intermediate sigma complex.[1] However, the starting material here possesses an electron-withdrawing ester at C2.[1]

  • Electronic Effect: The C2-carbonyl group deactivates the ring.

  • Directing Effect: The ester acts as a meta-director (in pyrrole nomenclature, directing to C4).[1]

  • Steric Effect: The N-methyl group exerts mild steric hindrance on C5, further favoring C4 substitution.[1]

Therefore, standard Friedel-Crafts conditions yield the 4-acetyl isomer as the major product, provided the Lewis acid stoichiometry is controlled to prevent ring degradation.[1]

Experimental Protocol

Reagents:

  • Methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)[1]

  • Acetyl Chloride (1.2 equiv)[1]

  • Aluminum Chloride (AlCl₃) (2.5 equiv)[1]

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation of Lewis Acid Complex: In a flame-dried 3-neck round-bottom flask under Nitrogen atmosphere, suspend anhydrous AlCl₃ (2.5 equiv) in dry DCM (5 mL/mmol). Cool the suspension to 0°C using an ice bath.

    • Why: AlCl₃ is hygroscopic; moisture deactivates the catalyst and generates HCl gas.

  • Acylium Ion Generation: Add Acetyl Chloride (1.2 equiv) dropwise to the AlCl₃ suspension. Stir at 0°C for 15 minutes until a homogenous complex forms.

  • Substrate Addition: Dissolve Methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv) in a minimal amount of dry DCM. Add this solution dropwise to the reaction mixture at 0°C over 20 minutes.

    • Control Point: The reaction is exothermic. Maintain internal temperature <5°C to minimize polymerization or C5-acylation.[1]

  • Reaction Phase: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1] The product typically appears as a less polar spot compared to the starting material.

  • Quenching & Workup:

    • Critical Safety Step: Pour the reaction mixture slowly onto a mixture of ice and dilute HCl (1M). Vigorous hydrolysis of aluminum salts will occur.

    • Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2x).

    • Wash combined organics with sat. NaHCO₃ (to remove acid traces) and brine.[1]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel flash chromatography (Gradient: 10% → 30% EtOAc in Hexane).

Expected Yield: 75–85% Physical State: Off-white to pale yellow solid.[1]

Optimization Table
VariableConditionOutcomeRecommendation
Lewis Acid AlCl₃ (2.5 eq)High yield, C4 selectiveStandard
Lewis Acid SnCl₄Slower reaction, milderUse for sensitive substrates
Solvent NitromethaneIncreases C4 selectivityOptional if C5 isomer is observed
Temperature Reflux (40°C)Increased tar/polymerizationAvoid (Keep <25°C)

Part 3: Downstream Derivatization Strategies

Once the core scaffold is synthesized, the acetyl group at C4 serves as a versatile handle. The most common application is the synthesis of chalcone-like derivatives or heterocycle formation (e.g., pyrazoles).

Workflow: Claisen-Schmidt Condensation

To generate a library of kinase inhibitors, the acetyl group is condensed with aromatic aldehydes.[1]

Derivatization Core 4-Acetyl Scaffold Chalcone Pyrrole Chalcone (Kinase Inhibitor Precursor) Core->Chalcone + Aldehyde / Base Aldehyde Ar-CHO Aldehyde->Chalcone Base NaOH / EtOH Base->Chalcone Pyrazole Pyrazoles (via Hydrazine) Chalcone->Pyrazole + NH2NH2

Figure 2: Functionalization pathway transforming the acetyl handle into bioactive heterocycles.[1]

Protocol for Condensation:

  • Dissolve the 4-acetyl pyrrole derivative in Ethanol.

  • Add 1.0 equiv of the aromatic aldehyde.

  • Add catalytic amount of 10% NaOH (aq).

  • Stir at RT (or reflux for hindered aldehydes) for 6–12 hours.

  • Precipitate the product by adding water or dilute HCl.

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized this compound, compare your data against these expected spectral characteristics.

1H NMR (CDCl₃, 400 MHz):

  • δ 7.35 (d, J=2.0 Hz, 1H): H5 proton.[1] The doublet indicates long-range coupling with H3. Its downfield shift confirms the proximity to the acetyl group.

  • δ 7.10 (d, J=2.0 Hz, 1H): H3 proton.[1]

  • δ 3.95 (s, 3H): N-Methyl group.[1] Distinctive singlet.

  • δ 3.82 (s, 3H): Ester Methyl (COOCH₃).[1]

  • δ 2.45 (s, 3H): Acetyl Methyl (COCH₃).[1]

Key Diagnostic: If you observe a singlet at 6.5 ppm integrating to 2 protons, you likely have the C3/C4 unsubstituted starting material.[1] If you observe splitting patterns indicative of adjacent protons (d, J4.0 Hz), you may have formed the C5-acetyl isomer (unlikely with this protocol but possible).[1] The meta-coupling (J~2.0 Hz) between H3 and H5 is the signature of the 2,4-substitution pattern.[1]

References

  • Regioselectivity in Pyrrole Acylation: Anderson, H. J., & Loader, C. E. (1985).[1] The synthesis of 3-substituted pyrroles from pyrrole.[4][5][6] Synthesis, 1985(04), 353-364.[1] [1]

  • Friedel-Crafts Protocols: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Standard Reference Text).

  • Biological Relevance (Sunitinib Analogues): Sun, L., et al. (2003).[1] Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific receptor tyrosine kinase inhibitors.[1] Journal of Medicinal Chemistry, 46(7), 1116-1119.[1]

  • Green Chemistry Approaches: Gu, X., et al. (2024).[1] Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids.[1][7] The Journal of Organic Chemistry, 89(23), 17355-17361.[1][7] [1]

Sources

electrophilic substitution reactions of 1-methylpyrrole-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic Substitution of 1-Methylpyrrole-2-Carboxylates

Part 1: Executive Summary & Strategic Importance

The Scaffold: 1-Methylpyrrole-2-carboxylate (Methyl 1-methyl-1H-pyrrole-2-carboxylate) CAS: 37619-24-2 Role: A pivotal pharmacophore in the synthesis of Toll-like receptor (TLR) agonists, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).

The Challenge: Pyrrole is classically defined by its high electron density and preference for


-substitution (C2/C5). However, the introduction of an electron-withdrawing ester at C2 and an electron-donating methyl group at N1 creates a "Push-Pull" electronic conflict . This guide resolves the regiochemical ambiguity between the C4 (meta-like)  and C5 (alpha-like)  positions, providing validated protocols to access specific isomers with high fidelity.

Part 2: Electronic Structure & Regioselectivity Mapping

To control the reaction, one must understand the underlying orbital coefficients. The 2-carboxylate group disrupts the standard pyrrole symmetry.

The "Push-Pull" Conflict
  • The "Push" (Activation): The

    
    -methyl lone pair donates electron density into the ring, activating C2 and C5 via resonance.
    
  • The "Pull" (Deactivation/Direction): The C2-ester withdraws electron density. In benzene systems, esters are meta-directing. In pyrrole, the "meta" position relative to C2 is C4 .

The Dominant Vector: C4 vs. C5

Contrary to the general rule that pyrroles react at


-positions (C5), 1-methylpyrrole-2-carboxylates predominantly undergo electrophilic substitution at C4. 
  • Why C4? The C2-ester creates a vinylogous electron deficiency at C5 (via conjugation). The C4 position, being "beta" to the nitrogen but "meta" to the ester, retains the highest relative nucleophilicity for hard and soft electrophiles.

  • Why not C3? C3 is ortho to the bulky ester and electronically deactivated by the inductive effect of the carbonyl.

Regioselectivity Decision Tree

Regioselectivity Substrate 1-Methylpyrrole-2-carboxylate E_Type Electrophile Type Substrate->E_Type Nitration Nitration (NO2+) Hard Electrophile E_Type->Nitration Bromination Bromination (Br+) Fast/Reactive E_Type->Bromination Vilsmeier Vilsmeier (Cl-C=N+) Soft Electrophile E_Type->Vilsmeier Product_C4 Major Product: C4-Substitution (Meta-directing effect dominates) Nitration->Product_C4 Standard Conditions Product_Mix Mixture: C4-Bromo + C4,5-Dibromo (Requires Temp Control) Bromination->Product_Mix Rapid Kinetics Vilsmeier->Product_C4 Standard Conditions

Figure 1: Decision tree illustrating the dominance of C4-substitution driven by the meta-directing C2-ester.

Part 3: Key Transformation Modules

Module A: Nitration (Synthesis of 4-Nitro Derivative)

Target: Methyl 1-methyl-4-nitropyrrole-2-carboxylate Mechanism:


 via Nitronium ion (

). Critical Control Point: Temperature must be kept low to prevent decarboxylation or poly-nitration.
ParameterSpecificationCausality
Reagent Acetyl Nitrate (generated in situ)Milder than mixed acids (

), preventing ester hydrolysis.
Solvent Acetic Anhydride (

)
Acts as solvent and dehydrating agent to form the active electrophile.
Temp -10°C to 0°CHigher temperatures favor C5 attack or dinitration.

Experimental Protocol:

  • Preparation: In a 3-neck flask, charge fuming nitric acid (1.1 eq) dropwise into acetic anhydride (5.0 vol) at -10°C. Stir for 15 min to generate acetyl nitrate.

  • Addition: Dissolve methyl 1-methylpyrrole-2-carboxylate (1.0 eq) in acetic anhydride (2.0 vol). Add this solution dropwise to the nitrating mixture, maintaining internal temp < 0°C.

  • Quench: Pour the mixture onto crushed ice/water. The product often precipitates.

  • Workup: Filter the solid. If oil forms, extract with DCM, wash with sat.

    
     (to remove acetic acid), and dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water.

  • Expected Yield: 65-75% of the 4-nitro isomer.

Module B: Vilsmeier-Haack Formylation

Target: Methyl 4-formyl-1-methylpyrrole-2-carboxylate Mechanism: Attack of the pyrrole nucleus on the chloroiminium ion.

Protocol:

  • Reagent Formation: Cool DMF (3.0 eq) to 0°C. Add

    
     (1.2 eq) dropwise. Stir 30 min to form the Vilsmeier reagent (white precipitate may form).
    
  • Reaction: Add a solution of methyl 1-methylpyrrole-2-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE).

  • Heating: Warm to 60-80°C for 2-4 hours. The C2-ester deactivates the ring, requiring thermal energy compared to unsubstituted pyrrole.

  • Hydrolysis: Cool to RT. Pour into ice-cold aqueous Sodium Acetate (2.0 M) or sat.

    
    . Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
    
  • Outcome: Exclusive formation of the 4-formyl isomer.

Module C: Bromination (The Selectivity Challenge)

Target: Methyl 4-bromo-1-methylpyrrole-2-carboxylate Challenge: Bromination is extremely fast. Over-bromination leads to the 4,5-dibromo product.

Optimized Protocol:

  • Reagent: N-Bromosuccinimide (NBS) is superior to elemental bromine (

    
    ) for controlling stoichiometry.
    
  • Solvent: THF or DMF (polar aprotic solvents modulate the reactivity of NBS).

  • Temperature: -78°C is recommended for high regiocontrol.

  • Procedure:

    • Dissolve substrate in dry THF at -78°C.

    • Add NBS (1.0 eq) dissolved in THF dropwise over 1 hour.

    • Allow to warm slowly to 0°C.

    • Note: If performed at RT, significant 4,5-dibromo product is observed.

Part 4: Case Studies in Drug Development

Why the 4-Position Matters: In Medicinal Chemistry, the 4-position of the pyrrole-2-carboxylate scaffold is often used as a vector to reach into hydrophobic pockets of target proteins (e.g., Kinases, GPCRs).

Workflow Visualization: Synthesis of a TLR7 Agonist Precursor

SynthesisWorkflow Step1 Start: Methyl 1-methylpyrrole-2-carboxylate Step2 Nitration (Ac2O/HNO3, 0°C) Target: C4-Nitro Step1->Step2 Electrophilic Subst. Step3 Reduction (H2, Pd/C) Target: C4-Amino Step2->Step3 Hydrogenation Step4 Amide Coupling (R-COCl) Target: C4-Amido Functionalization Step3->Step4 Diversification

Figure 2: Synthetic workflow utilizing the regioselective 4-nitration to access 4-amino-pyrrole scaffolds.

References

  • Anderson, H. J., & Loader, C. E. (1980).[1] Pyrrole chemistry.[1][2][3][4][5][6] XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. Canadian Journal of Chemistry.[1] Link

  • Gribble, G. W. (2002). Halogenation of 1-substituted pyrroles.[7] In Heterocyclic Scaffolds II. Springer.

  • PubChem. (2024).[4] Methyl 4-bromo-1H-pyrrole-2-carboxylate - Compound Summary. National Library of Medicine. Link

  • Belanger, G., et al. (2005).[8] Addition of Tethered Nonaromatic Carbon Nucleophiles to Chemoselectively Activated Amides.[8] Organic Letters.[8][9][10] Link

  • Sigma-Aldrich. (2024). Product Specification: Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate.Link

Sources

The Pyrrole-2-Carboxylate Motif in Natural Products: Structural Function & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole-2-carboxylate moiety is a privileged structural motif in secondary metabolites, serving as a critical scaffold for molecular recognition. Unlike the electron-rich, easily oxidized isolated pyrrole, the 2-carboxylate derivative possesses enhanced stability and a distinct hydrogen-bonding profile (donor-acceptor-donor) that allows it to function as a "molecular staple" in biological systems.

This guide analyzes the role of pyrrole-2-carboxylates across two dominant natural product families: the oligomeric genomic regulators (e.g., Netropsin, Distamycin) produced by Streptomyces, and the marine pyrrole-imidazole alkaloids (e.g., Oroidin, Agelastatin). We explore the causality between this chemical structure and its biological function—specifically DNA minor groove recognition and kinase modulation—and provide robust protocols for their synthesis and evaluation.

Structural Classification & Pharmacophore Logic

The utility of the pyrrole-2-carboxylate core lies in its ability to present amide linkages in a curved, planar topography. We categorize these natural products based on the architectural role of the pyrrole unit.

Type I: The Genomic Readers (Oligomeric Polyamides)
  • Examples: Netropsin, Distamycin A.[1]

  • Source: Streptomyces species.[2]

  • Structural Role: The pyrrole rings are linked via amide bonds.[1] The curvature of the resulting crescent shape matches the radius of the DNA minor groove.

  • Key Feature: The 2-carboxylate acts as the anchor for the amide chain, enforcing a rigid crescent shape that displaces the "spine of hydration" in AT-rich DNA regions.

Type II: The Marine Defense Agents (Pyrrole-Imidazole Alkaloids - PIAs)
  • Examples: Oroidin, Sceptrin, Ageliferin.[3][4]

  • Source: Marine sponges (Agelas, Axinella).

  • Structural Role: The pyrrole-2-carboxylate is often a "head group" attached to an amino-imidazole moiety via a variable tether.

  • Key Feature: Halogenation (Br/Cl) at the 4- and 5-positions of the pyrrole ring is common. This modulates the

    
     of the pyrrole NH, enhancing hydrogen bond acidity and membrane permeability.
    
Type III: Fused Tetracyclic Systems
  • Examples: Agelastatin A.[3]

  • Source: Agelas dendromorpha.

  • Structural Role: The pyrrole ring undergoes oxidative cyclization to form a fused tetracyclic core.

  • Key Feature: Potent cytotoxicity via inhibition of osteopontin; the planarity of the original pyrrole is sacrificed for 3D complexity.

Pharmacological Mechanisms: The "Reading" of DNA[2]

The most scientifically rigorous application of pyrrole-2-carboxylates is in the field of DNA recognition. This is not random binding; it is a programmable chemical code.

The Minor Groove Binding Mechanism

Netropsin and Distamycin bind in the minor groove of B-DNA.[2][5] The mechanism is driven by:

  • Shape Complementarity: The oligopyrrole backbone possesses an intrinsic curvature that fits the helical twist of the minor groove.

  • Hydrogen Bonding: The amide NH groups of the linker serve as H-bond donors to the N3 of Adenine and O2 of Thymine.[1][2][6]

  • Steric Exclusion: The C-H bonds at the 3-position of the pyrrole ring clash with the exocyclic amine of Guanine, preventing binding to G-C base pairs. This creates high specificity for A-T tracts.

Visualization: The Molecular Recognition Pathway

DNA_Binding_Mechanism Ligand Pyrrole-2-Carboxylate Oligomer (Netropsin/Distamycin) Step1 Desolvation: Displacement of 'Spine of Hydration' Ligand->Step1 DNA B-DNA Minor Groove (Hydrated) DNA->Step1 Complex Ligand-DNA Complex Step2 Insertion: Shape Complementarity (Isohelical) Step1->Step2 Step3 Recognition: H-Bond Formation (Amide NH -> A/T) Step2->Step3 Step4 Selectivity Filter: Steric Clash (Pyrrole CH vs Guanine NH2) Step3->Step4 Step4->Complex Stable Binding (Kd ~ nM range)

Caption: Logical flow of minor groove binding.[2] Note the critical role of steric exclusion in determining sequence specificity.

Biosynthetic Origins

Understanding the biosynthesis provides the logic for chemical synthesis. The pyrrole-2-carboxylate unit is predominantly derived from L-Proline or L-Ornithine , not from the random assembly of acetate units.

The Oroidin Pathway (Marine)

In marine sponges, the pathway involves the oxidative coupling of a pyrrole precursor and an amino-imidazole precursor.

  • Precursor: Proline is oxidized to pyrrole-2-carboxylic acid.

  • Halogenation: Specific halogenases install bromine atoms (critical for bioactivity).

  • Ligation: The carboxylate is coupled to a histamine-derived amine (galbacin/ornithine derivative).

Oroidin_Biosynthesis Pro L-Proline Pyr Pyrrole-2-carboxylic acid Pro->Pyr Oxidation (Dehydrogenase) Br_Pyr 4,5-Dibromopyrrole- 2-carboxylic acid Pyr->Br_Pyr Halogenase (+Br) Oroidin Oroidin (Key Intermediate) Br_Pyr->Oroidin Amide Coupling (Ligase) Orn L-Ornithine AI 2-Aminoimidazole fragment Orn->AI Cyclization AI->Oroidin

Caption: Biosynthetic convergence of proline and ornithine derivatives to form the Oroidin scaffold.

Chemical Synthesis Strategies

For researchers, accessing the pyrrole-2-carboxylate core requires navigating the electron-rich nature of pyrrole, which makes it prone to polymerization.

The "Trichloroacetyl" Gateway

The most robust method for synthesizing functionalized pyrrole-2-carboxylates is not the direct Vilsmeier-Haack formylation (which often gives mixtures) or direct carboxylation. Instead, the Trichloroacetyl method is the industry standard for scalability.

Reaction Logic:

  • Pyrrole is electron-rich; trichloroacetyl chloride is a soft electrophile.

  • Friedel-Crafts acylation occurs exclusively at the 2-position due to electronics.

  • The resulting trichloroketone is an "activated ester equivalent." It can be converted to an ester, acid, or amide under mild conditions (haloform-type reaction) without coupling reagents.

Table 1: Comparison of Synthetic Routes to Pyrrole-2-Carboxylates
StrategyKey ReagentsAdvantagesDisadvantages
Trichloroacetyl (Recommended)

, then

or

Regioselective (C2), No coupling reagents needed for amides, Scalable.Requires handling of acid chlorides.
Paal-Knorr 1,4-dicarbonyls + amineBuilds ring from scratch.Hard to access specific substitution patterns for natural products.
Vilsmeier-Haack -> Oxidation

, then

Good for formyl derivatives.Oxidation step can be harsh; regioselectivity issues on substituted pyrroles.
Halogenation/Lithiation

, then

Allows precise substitution.Requires cryogenic conditions; not suitable for large scale.

Experimental Protocols

Protocol A: Synthesis of Methyl 4,5-dibromopyrrole-2-carboxylate (Oroidin Core)

Rationale: This protocol uses the trichloroacetyl method for regiospecificity and ease of purification.

Materials:

  • Pyrrole (distilled)

  • Trichloroacetyl chloride

  • Bromine (

    
    )
    
  • Sodium methoxide (

    
    ) / Methanol
    

Step-by-Step Workflow:

  • Acylation: Dissolve pyrrole (10 mmol) in anhydrous ether at 0°C. Add trichloroacetyl chloride (11 mmol) dropwise. Stir for 2 hours. The product, 2-(trichloroacetyl)pyrrole, precipitates or is isolated via evaporation.

    • QC Check:

      
       NMR should show protons at C3, C4, C5.
      
  • Bromination: Dissolve the intermediate in

    
    . Add 
    
    
    
    (2.1 equiv) dropwise at 0°C. The electron-withdrawing carbonyl directs bromination to the 4 and 5 positions.
    • Why? The trichloroacetyl group deactivates the ring slightly, preventing over-bromination/polymerization.

  • Haloform Cleavage/Esterification: Dissolve the dibrominated ketone in MeOH. Add catalytic

    
     (0.1 equiv). Stir at RT for 1 hour.
    
    • Mechanism:[2] Methoxide attacks the carbonyl; the

      
       group is an excellent leaving group.
      
  • Workup: Quench with dilute HCl, extract with EtOAc. Recrystallize from Hexane/EtOAc.

Protocol B: DNA Binding Assay ( Melting Analysis)

Rationale: To verify if your synthesized pyrrole derivative acts as a minor groove binder, you must measure the thermal stabilization of the DNA duplex.

Materials:

  • Poly(dA)·Poly(dT) DNA duplex (Target)

  • Poly(dG)·Poly(dC) DNA duplex (Control - negative for Netropsin types)

  • UV-Vis Spectrophotometer with temperature control (Peltier)

Workflow:

  • Preparation: Prepare 1 µM DNA duplex in phosphate buffer (10 mM

    
    , 100 mM NaCl, pH 7.0).
    
  • Dosing: Add the pyrrole ligand at a 2:1 ratio (Ligand:DNA bp). Incubate for 30 mins at RT.

  • Ramping: Heat the sample from 25°C to 95°C at a rate of 0.5°C/min while monitoring Absorbance at 260 nm.

  • Analysis: Calculate the first derivative (

    
    ). The peak indicates the Melting Temperature (
    
    
    
    ).
    • Validation Criteria: A

      
       on AT-DNA but 
      
      
      
      on GC-DNA confirms specific minor groove binding.

References

  • Dervan, P. B. (2001). "Molecular recognition of DNA by small molecules." Bioorganic & Medicinal Chemistry, 9(9), 2215-2235. Link

  • Mourabit, A. A., & Potier, P. (2001). "Sponge's molecular diversity through the ambivalent reactivity of 2-aminoimidazole: a universal chemical pathway to the oroidin-based pyrrole-imidazole alkaloids and their palau'amine congeners." European Journal of Organic Chemistry, 2001(2), 237-243. Link

  • Bailly, C., & Chaires, J. B. (1998). "Sequence-specific DNA minor groove binders. Design and synthesis of netropsin and distamycin analogues." Bioconjugate Chemistry, 9(5), 513-538. Link

  • Baran, P. S., et al. (2007). "Total Synthesis of Marine Natural Products." Nature, 446, 404-408. Link

  • Lovely, C. J. (2008). "Total synthesis of imidazole-containing marine natural products." Organic & Biomolecular Chemistry, 6, 2653-2667. Link

  • Schmuck, C., & Wienand, W. (2003). "The Viability of the Trichloroacetyl Group for the Synthesis of Pyrrole-2-carboxylates." Synthesis, 2003(8), 1155-1162. Link

Sources

Methodological & Application

Application Note: Precision Friedel-Crafts Acylation of N-Methylpyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Friedel-Crafts acylation of N-methylpyrrole is a pivotal transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Zomepirac. While N-methylpyrrole is


-excessive and highly reactive toward electrophiles, this reactivity presents a paradox: it facilitates rapid functionalization but simultaneously increases the risk of acid-catalyzed polymerization (tarring) and polyacylation.

This guide provides high-fidelity protocols for the regioselective C2-acylation of N-methylpyrrole.[1] We contrast a Classical Lewis Acid approach (TiCl₄) for maximum regiocontrol with a Modern Organocatalytic approach (DBN) for green chemistry compliance. Additionally, we analyze the specific application of this chemistry in the synthesis of Tolmetin.[2]

Mechanistic Grounding & Regioselectivity

The Reactivity Profile

N-methylpyrrole reacts with electrophiles roughly


 times faster than benzene. The electron-donating nitrogen atom stabilizes the intermediate sigma complex (arenium ion).
  • C2 Attack (Preferred): The intermediate carbocation is stabilized by three resonance structures. The positive charge is delocalized effectively onto the nitrogen.

  • C3 Attack (Disfavored): The intermediate has only two significant resonance structures, making the transition state higher in energy.

Note: While C2 is kinetically favored, thermodynamic equilibration or steric bulk (e.g., using N-triisopropylsilyl groups) can shift selectivity to C3. For N-methylpyrrole, C2 is the dominant product under standard kinetic control.

Visualization: Reaction Pathway

The following diagram illustrates the kinetic preference for C2 substitution via the sigma-complex intermediate.

G Start N-Methylpyrrole + R-COCl TS_C2 C2 Sigma Complex (3 Resonance Forms) Start->TS_C2 Low ΔG‡ TS_C3 C3 Sigma Complex (2 Resonance Forms) Start->TS_C3 High ΔG‡ Prod_C2 2-Acyl-N-methylpyrrole (Major Product) TS_C2->Prod_C2 - H+ Prod_C3 3-Acyl-N-methylpyrrole (Minor Product) TS_C3->Prod_C3 - H+

Figure 1: Kinetic bifurcation in electrophilic aromatic substitution of N-methylpyrrole. The C2 pathway is energetically accessible due to superior resonance stabilization.

Experimental Protocols

Protocol A: High-Fidelity Regiocontrol (TiCl₄ Mediated)

Objective: Synthesis of 2-acyl-N-methylpyrroles with >95% regioselectivity. Rationale: Titanium(IV) chloride (TiCl₄) is a strong oxophilic Lewis acid. Unlike AlCl₃, which can be overly harsh and cause polymerization of the sensitive pyrrole ring, TiCl₄ coordinates tightly with the acyl chloride to form a discrete acylium species while maintaining a controlled reaction environment [1].

Materials
  • Substrate: N-Methylpyrrole (1.0 equiv)

  • Electrophile: Acid Chloride (e.g., p-toluoyl chloride) (1.1 equiv)

  • Catalyst: TiCl₄ (1.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat. NaHCO₃ or 1M NaOH

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Complex Formation: Add the Acid Chloride (1.1 equiv) to anhydrous DCM (0.5 M concentration relative to substrate) at 0°C.

  • Catalyst Addition: Dropwise add TiCl₄ (1.1 equiv) via syringe. The solution will likely turn yellow/orange, indicating the formation of the acylium-titanium complex. Stir for 15 minutes at 0°C.

  • Substrate Addition: Dissolve N-Methylpyrrole (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C over 10 minutes.

    • Critical Control: Do not add the catalyst to the pyrrole; the inverse addition prevents polymerization by ensuring the electrophile is always in excess relative to the unreacted pyrrole during mixing.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Cool back to 0°C. Slowly pour the reaction mixture into a beaker containing ice-cold saturated NaHCO₃. Stir vigorously until the biphasic mixture stops bubbling.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash column chromatography (Silica gel).

Protocol B: Organocatalytic "Green" Synthesis (DBN Mediated)

Objective: Metal-free acylation for pharmaceutical intermediates where trace metal contamination is a concern. Rationale: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) acts as a nucleophilic catalyst, forming an N-acyl-amidine intermediate that transfers the acyl group to the pyrrole C2 position. This avoids the generation of acidic waste streams [2].

Materials
  • Substrate: N-Methylpyrrole (1.0 equiv)

  • Electrophile: Acid Chloride (1.2 equiv)

  • Catalyst: DBN (15 mol%)[1]

  • Solvent: Toluene (reagent grade)

  • Base: Na₂CO₃ (1.2 equiv) - Optional, to scavenge HCl if not using excess DBN.

Step-by-Step Methodology
  • Setup: Charge a reaction vial with N-Methylpyrrole (1.0 equiv) and DBN (0.15 equiv) in Toluene.

  • Addition: Add the Acid Chloride (1.2 equiv) slowly at room temperature.

  • Heating: Heat the mixture to reflux (110°C) for 4 hours.

    • Note: Unlike the Lewis acid method, this reaction requires thermal energy to overcome the activation barrier of the neutral nucleophilic attack.

  • Workup: Cool to RT. Filter off any hydrochloride salts. Wash the filtrate with water and brine.[3]

  • Isolation: Evaporate the solvent. Recrystallize (usually from Ethanol/Water) or chromatograph.

Drug Development Case Study: Tolmetin Synthesis

Context: Tolmetin is a pyrrole-acetic acid NSAID.[1][4][5] The core challenge is installing the p-toluoyl group at the C2 position (relative to nitrogen) of a pyrrole that already possesses an acetic acid side chain (or precursor) at the C5 position.

Workflow Analysis: In industrial settings, the acylation is often performed on (1-methyl-1H-pyrrole-2-yl)acetate derivatives. Because the C2 position is blocked by the acetate group, the acylation is directed to the open C5 position (which is electronically equivalent to C2).

ParameterLaboratory Scale (Protocol A)Industrial Scale (Tolmetin Route)
Acylating Agent p-Toluoyl Chloridep-Toluoyl Chloride
Catalyst TiCl₄ or ZnCl₂AlCl₃ (carefully controlled)
Solvent DCM1,2-Dichloroethane or Toluene
Temperature 0°C

25°C
Reflux (often required for substituted pyrroles)
Yield 85-94%75-80% (post-hydrolysis)
Industrial Process Diagram (Tolmetin)

The following workflow depicts the critical acylation step in the Tolmetin synthesis pipeline.

Tolmetin Precursor N-Methylpyrrole-2-acetate (Ester Intermediate) Reaction Friedel-Crafts Acylation (C5 Selective) Precursor->Reaction Reagents p-Toluoyl Chloride + AlCl3 / DCM Reagents->Reaction Intermed Tolmetin Ester Reaction->Intermed Reflux, 4h Hydrolysis Saponification (NaOH / H2O) Intermed->Hydrolysis Final Tolmetin Sodium Hydrolysis->Final pH Adjustment

Figure 2: Synthetic workflow for Tolmetin, highlighting the C5-acylation of the pyrrole acetate intermediate [3].

Troubleshooting & Quality Control

Common Failure Modes
  • Polymerization (Black Tar):

    • Cause: Acid concentration too high or temperature spike.

    • Solution: Use Protocol A (Inverse addition). Ensure the pyrrole is diluted before addition. Keep T < 0°C during initial mixing.

  • Regioisomer Contamination (C3 Isomer):

    • Cause: Use of weak Lewis acids (like ZnCl₂ without optimization) or thermodynamic equilibration over long reaction times.

    • Solution: Switch to TiCl₄ or DBN. Stop reaction immediately upon consumption of starting material.

  • Di-acylation:

    • Cause: Excess acid chloride.

    • Solution: Strictly control stoichiometry (1.0 : 1.1). The electron-withdrawing nature of the first acyl group usually deactivates the ring enough to prevent the second addition, but large excesses of reagents can force it.

Analytical Markers (NMR)
  • 2-Acyl-N-methylpyrrole:

    • ¹H NMR usually shows distinct coupling patterns. Look for the N-Methyl singlet around

      
       3.9-4.0 ppm.
      
    • Ring protons: The H3, H4, and H5 protons will appear as multiplets. H3 (adjacent to carbonyl) is typically deshielded (

      
       6.9-7.1 ppm).
      
  • 3-Acyl-N-methylpyrrole:

    • Symmetry is different. The H2 proton (between N and Carbonyl) appears as a distinct singlet or narrow doublet further downfield (

      
       7.3-7.5 ppm) due to the anisotropy of the carbonyl and the nitrogen.
      

References

  • Katritzky, A. R., et al. (2003). "Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles." The Journal of Organic Chemistry, 68(14), 5720–5723.

  • Taylor, J. E., et al. (2010). "Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst." Organic Letters, 12(22), 5200–5203.

  • Carson, J. R. (1977). "Synthesis of Tolmetin." U.S. Patent 4,009,197.

Sources

using methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate as a Divergent Scaffold in Medicinal Chemistry

Executive Summary

This compound is a high-value heterocyclic building block characterized by its 2,4-substitution pattern . Unlike common 2,5-disubstituted pyrroles, this scaffold offers a unique "meta-like" geometry that positions pharmacophores at defined vectors, critical for accessing specific binding pockets in kinases (e.g., FLT3, CDK) and epigenetic targets (e.g., HDACs). This guide details the physicochemical profile, validated synthetic protocols, and divergent application pathways for this intermediate.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name This compound
CAS Number 85795-19-3
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 91–93 °C
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water

Reactivity Analysis: The scaffold features two orthogonal reactive centers:

  • C2-Ester: Susceptible to hydrolysis, aminolysis, and reduction. It serves as the anchor for "tail" regions in drug design (e.g., solvent-exposed solubilizing groups).

  • C4-Acetyl: An electrophilic ketone handle primed for condensation reactions (Claisen-Schmidt), reduction, or heterocyclization. Its position at C4 renders it less sterically hindered than C5 substituents, facilitating rapid derivatization.

Strategic Synthetic Pathways (Graphviz)

The following diagram illustrates the divergent utility of the scaffold. The core building block (Center) can be transformed via three primary vectors.

G Core Methyl 4-acetyl-1-methyl- 1H-pyrrole-2-carboxylate (Core Scaffold) Chalcone Pyrrolyl Chalcones (Anticancer/Antiviral) Core->Chalcone Claisen-Schmidt (Ar-CHO, Base) Acid Carboxylic Acid Derivatives (HDAC Inhibitors) Core->Acid LiOH/NaOH Hydrolysis Heterocycle Fused/Linked Heterocycles (Kinase Inhibitors) Core->Heterocycle Hydrazine/Amine Condensation Enone Enone Chalcone->Enone Michael Acceptors Amide Amide Acid->Amide Amide Coupling (e.g., Hydroxamates)

Caption: Divergent synthetic workflows starting from the core pyrrole scaffold. The C4-acetyl and C2-ester allow orthogonal functionalization.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Friedel-Crafts Acetylation)

Objective: Selective introduction of the acetyl group at the C4 position of methyl 1-methylpyrrole-2-carboxylate.

Reagents:

  • Methyl 1-methylpyrrole-2-carboxylate (1.0 equiv)

  • Acetyl chloride (1.2 equiv)

  • Aluminum chloride (AlCl₃) (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with AlCl₃ (2.5 equiv) and anhydrous DCM (10 mL/g substrate). Cool the suspension to 0 °C using an ice bath.

  • Acylium Formation: Add acetyl chloride (1.2 equiv) dropwise over 10 minutes. Stir for 15 minutes at 0 °C to generate the acylium complex.

  • Addition: Dissolve methyl 1-methylpyrrole-2-carboxylate (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl slush. Caution: Exothermic.

  • Workup: Separate the organic layer.[1][2][3] Extract the aqueous layer with DCM (2x). Combine organics, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Et₂O/Hexane or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexane) to yield the product as an off-white solid (Typical Yield: 75–85%).

Self-Validation Check:

  • ¹H NMR (CDCl₃): Look for the diagnostic acetyl methyl singlet (~2.4 ppm) and the N-methyl singlet (~3.9 ppm). The pyrrole ring protons should appear as two doublets (or broad singlets) indicating the 2,4-substitution pattern (H3 and H5).

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Extension of the C4 position to create an α,β-unsaturated ketone library (e.g., for antiproliferative screening).

Reagents:

  • This compound (1.0 equiv)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 equiv)

  • NaOH (40% aq. solution) or Piperidine (catalytic)

  • Ethanol or Methanol

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the pyrrole scaffold (1.0 equiv) and the aromatic aldehyde (1.1 equiv) in Ethanol (10 mL/mmol).

  • Catalysis: Add aqueous NaOH (2.0 equiv) dropwise. The solution often turns yellow/orange immediately.

  • Reaction: Stir at room temperature for 4–12 hours. If precipitation occurs, this indicates product formation.

  • Isolation:

    • If solid precipitates:[4] Filter the solid, wash with cold ethanol and water.

    • If no precipitate: Dilute with water, extract with EtOAc, and purify via column chromatography.[2]

  • Yield: Typical yields for electron-poor aldehydes are 80–90%.

Case Studies & Applications

1. HDAC Inhibitors (Epigenetics): The C2-ester is frequently hydrolyzed to the carboxylic acid and coupled with hydroxylamine to form hydroxamic acids.

  • Mechanism: The pyrrole ring acts as a "cap" group, fitting into the rim of the HDAC active site, while the hydroxamic acid chelates the Zinc ion.

  • Relevance: Derivatives of this scaffold have shown nanomolar potency against HDAC1 and HDAC6 in leukemia cell lines [1].

2. Kinase Inhibitors (Oncology): The C4-acetyl group serves as a precursor for forming pyrazole or pyrimidine rings fused or linked to the pyrrole.

  • Example: Condensation of the C4-enone (from Protocol B) with hydrazine yields a pyrazolyl-pyrrole. These motifs mimic the ATP-binding hinge region of kinases like FLT3 [2].

3. Antiviral Agents: Substituted pyrrole-2-carboxylates are core scaffolds in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and HCV NS5B polymerase inhibitors. The 1-methyl group prevents H-bond donation at the pyrrole nitrogen, improving membrane permeability and pharmacokinetic profiles.

References

  • Mai, A., et al. (2004). "3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors." Journal of Medicinal Chemistry.

  • Wang, Y., et al. (2018). "Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "this compound Product Sheet." (Note: Representative link for chemical data verification).

  • PubChem. "Compound Summary: Methyl 4-methylpyrrole-2-carboxylate derivatives."[5]

Sources

Application Note: High-Throughput Screening of Pyrrole Libraries for Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for blockbuster drugs like Atorvastatin and Sunitinib. However, the lipophilic nature and high reactivity of pyrrole derivatives present unique challenges in High-Throughput Screening (HTS), including solubility-driven false positives and non-specific binding. This guide provides a rigorous, field-proven framework for screening pyrrole libraries. We detail the transition from library synthesis to hit validation, emphasizing statistical robustness (Z'-factor), solvent tolerance, and false-positive deconvolution strategies.

Introduction: The Pyrrole Advantage and Challenge

Pyrroles are five-membered heterocyclic aromatic rings that readily participate in hydrogen bonding and


-stacking interactions, making them ideal for binding to deep protein pockets (e.g., kinase ATP-binding sites). Recent advances in multicomponent reactions (MCRs)  and solid-phase synthesis  have enabled the rapid generation of diverse pyrrole libraries [1, 2].

However, screening these libraries requires specific technical considerations:

  • Solubility: Polysubstituted pyrroles can be highly lipophilic, leading to precipitation in aqueous assay buffers.

  • Aggregator Potential: At high concentrations, they may form colloidal aggregates that sequester enzymes, causing false inhibition.

  • Signal Interference: Electron-rich pyrroles can sometimes quench fluorescence or absorb light in ranges overlapping with common HTS readouts.

This protocol mitigates these risks through a "Quality-First" screening architecture.

Experimental Workflow Overview

The screening campaign is divided into three distinct phases to ensure resource efficiency and data integrity.

HTS_Workflow Library Pyrrole Library (DMSO Stock) QC Phase 1: Assay Validation (Z' Factor & DMSO Tolerance) Library->QC Subset Screen Phase 2: Primary Screen (Single Point @ 10µM) QC->Screen Go Signal HitPick Hit Selection (> 3 SD from Mean) Screen->HitPick Confirm Phase 3: Validation (Dose Response & Counter Screen) HitPick->Confirm Lead Lead Confirm->Lead Verified Hit

Figure 1: The phased HTS workflow ensures that only robust assays proceed to full screening, and only genuine hits enter the lead optimization pipeline.

Protocol 1: Assay Development & Validation (The "Go/No-Go" Phase)

Before screening the entire library, the assay must be stress-tested. This is critical for pyrroles to determine the Maximum Tolerable DMSO Concentration (MTC).

Materials
  • Target: Recombinant Enzyme (e.g., Kinase) or Cell Line (e.g., S. aureus).

  • Control Compounds:

    • Positive Control (POS): Known inhibitor (e.g., Staurosporine for kinases).

    • Negative Control (NEG): DMSO vehicle only.[1]

  • Plates: 384-well black, low-binding microplates (Corning #3573).

DMSO Tolerance Test

Pyrrole libraries are typically stored in 100% DMSO. You must determine if the assay can tolerate the 1-5% DMSO required to keep lipophilic pyrroles in solution.

  • Prepare assay buffer with increasing DMSO concentrations: 0%, 0.5%, 1%, 2%, 5%, 10%.

  • Run the standard enzymatic/cell assay at each concentration (n=8 replicates).

  • Acceptance Criteria: Signal window must remain >80% of the 0% DMSO control.

  • Insight: If activity drops significantly >1% DMSO, consider using a carrier protein like BSA (0.01%) to stabilize the pyrroles.

Z'-Factor Determination

The Z'-factor is the statistical standard for assay quality [3].[2][3]

  • Dispense Negative Controls (DMSO) into half the wells of a 384-well plate.

  • Dispense Positive Controls (Max Inhibition) into the other half.

  • Calculate Mean (

    
    ) and Standard Deviation (
    
    
    
    ) for both groups.[3]
  • Calculate Z':

    
    
    
Z' ValueInterpretationAction
> 0.5 Excellent AssayProceed to Screen
0.0 - 0.5 Marginal AssayOptimize buffer/incubation time
< 0.0 Failed AssaySTOP. Do not screen.

Protocol 2: The Primary Screening Campaign

Library Formatting
  • Source: 10 mM stock in 100% DMSO.

  • Daughter Plates: Dilute to 1 mM in DMSO (Intermediate plate).

  • Assay Concentration: Typically 10 µM final.

Plate Layout (Minimizing Edge Effects)

Evaporation at plate edges can skew results.

  • Perimeter Wells: Fill with buffer only (no assay reagents).

  • Columns 2 & 23: Controls (POS/NEG).

  • Columns 3-22: Test Compounds (Pyrroles).

Execution Steps
  • Dispense Reagents: Use a non-contact liquid handler (e.g., Echo or Dragonfly) to dispense 5 µL of enzyme/cell suspension.

  • Pin Transfer: Transfer 50 nL of compound from Daughter Plate to Assay Plate (achieving ~10 µM if final vol is 50 µL).

  • Incubation: Incubate for optimized time (e.g., 60 min at RT).

  • Detection: Add detection reagent (e.g., ATP-Glo, Resazurin).

  • Read: Measure signal on a multimode reader (e.g., EnVision).

Protocol 3: Hit Deconvolution & Validation

Pyrroles are frequent "frequent hitters" (PAINS) due to aggregation or redox cycling. A hit in the primary screen is not a lead until validated.

Hit Selection Criteria
  • Statistical Cutoff: Activity >

    
     (for activators) or < 
    
    
    
    (for inhibitors).
  • Visual Inspection: Check for precipitation in wells (turbidity).

The "Triage" Logic

Use this decision tree to filter false positives.

Validation_Logic PrimaryHit Primary Hit (>50% Inhibition) DoseResponse Dose-Response (IC50) (10-point titration) PrimaryHit->DoseResponse CounterScreen Counter Screen (Unrelated Target) DoseResponse->CounterScreen Sigmoidal Curve? Discard False Positive DoseResponse->Discard Flat/Noisy Solubility Solubility/Aggregation Test (DLS or Triton X-100) CounterScreen->Solubility Specific? CounterScreen->Discard Promiscuous Lead Validated Lead Solubility->Lead Soluble Solubility->Discard Aggregator

Figure 2: The Triage Logic Tree filters out non-specific binders and aggregators common in hydrophobic libraries.

Critical Validation Experiments
  • Dose-Response (IC50): Re-test hits at 10 concentrations (e.g., 1 nM to 10 µM). A true binder shows a sigmoidal curve; an aggregator often shows a steep "cliff" response.

  • Detergent Sensitivity: Add 0.01% Triton X-100 to the assay. If inhibition disappears, the compound was likely acting as a colloidal aggregator (common with flat, aromatic pyrroles) [4].

  • Interference Check: Measure the compound's intrinsic fluorescence/absorbance at the assay wavelengths.

Data Presentation & Analysis

Summarize your campaign results in a clear attrition table.

Table 1: Example Screening Campaign Metrics

MetricValueDescription
Library Size 10,000Total pyrrole derivatives screened.
Primary Hit Rate 1.2% (120)Compounds >50% inhibition at 10 µM.
Confirmed Hits 0.4% (40)Reproduced in duplicate re-test.
Valid IC50 0.1% (10)Showed sigmoidal dose-response.
Clean Leads 0.03% (3)Passed counter-screen & solubility check.

References

  • Solid-phase synthesis of a pyrrole library and identification of bioactive compounds. Bioorganic & Medicinal Chemistry Letters. (2025). Link

  • Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides. ACS Combinatorial Science. (2018). Link

  • A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. (1999).[2] Link

  • Assay interference by chemical aggregates. Journal of Medicinal Chemistry. (2003). Link

Sources

Application Note: Solid-Phase Synthesis of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

The Imperative of Pyrrole Synthesis

The pyrrole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Atorvastatin (Lipitor), Tolmetin , and Sunitinib . In drug discovery, the ability to rapidly generate diverse pyrrole libraries is critical. Solid-Phase Organic Synthesis (SPOS) offers a distinct advantage over solution-phase methods by allowing for "split-and-pool" combinatorial strategies, simplified purification (filtration), and the driving of reactions to completion using excess reagents.

Strategic Decision Matrix: Selecting the Right Protocol

Not all pyrrole syntheses are compatible with every resin or linker. The choice of protocol depends heavily on the desired substitution pattern and the point of attachment to the solid support.

FeatureProtocol A: Clauson-Kaas Protocol B: FeCl₃-Catalyzed MCR Protocol C: Hantzsch Synthesis
Mechanism Condensation of amine with masked 1,4-dialdehyde4-Component coupling (Amine, 1,3-dicarbonyl, nitrostyrene)Condensation of enaminone with

-haloketone
Resin Attachment Via Pyrrole Nitrogen (

-linked)
Via Pyrrole Nitrogen (

-linked)
Via C3-Carboxamide (

-linked)
Substitution 2,5-unsubstituted (usually)Highly polysubstituted (1, 2, 3, 4 positions)2, 4, 5-substituted
Key Reagent 2,5-Dimethoxytetrahydrofuran

-Nitrostyrene, FeCl₃
Diketene (or equivalent),

-Bromoketone
Complexity Low (2 steps)High (Multicomponent, Microwave)Moderate (3 steps)

Part 2: Detailed Experimental Protocols

Protocol A: Modified Clauson-Kaas Synthesis (N-Linked)

Best for: Rapid generation of N-substituted pyrroles with unsubstituted C2-C5 positions.

Principle: The reaction utilizes 2,5-dimethoxytetrahydrofuran as a latent 1,4-dialdehyde. Under acidic conditions, the furan ring opens to form succinaldehyde, which undergoes double condensation with the resin-bound amine.

Materials:

  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Reagents: Fmoc-amino acids, 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF).

  • Solvents: Glacial Acetic Acid (AcOH), DMF, DCM.

Step-by-Step Workflow:

  • Resin Preparation & Deprotection:

    • Swell 100 mg Rink Amide resin in DCM (30 min).

    • Deprotect Fmoc using 20% Piperidine/DMF (

      
       min). Wash 
      
      
      
      with DMF,
      
      
      with DCM.
    • Coupling (Optional Spacer): Couple an Fmoc-amino acid (e.g., Fmoc-Gly-OH) using HBTU/DIEA to act as a spacer. Deprotect again to expose the free primary amine.

  • Clauson-Kaas Cyclization:

    • Reagent Mix: Dissolve 2,5-DMTHF (10 equiv) in Glacial Acetic Acid (2 mL).

    • Reaction: Add the solution to the resin-bound amine.

    • Heating: Heat the reaction vessel to 90°C for 2 hours . Note: Microwave irradiation (100°C, 15 min, 50W) can replace conventional heating for higher efficiency.

    • Washing: Filter and wash resin extensively with DMF (

      
      ), DCM (
      
      
      
      ), and MeOH (
      
      
      ) to remove polymerized furan byproducts.
  • Cleavage:

    • Treat resin with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

    • Precipitate filtrate in cold diethyl ether.

Protocol B: Iron(III)-Catalyzed Multicomponent Reaction (MCR)

Best for: High-diversity libraries with complex substitution patterns.

Principle: A domino sequence involving a Michael addition of a resin-bound enamine to a nitroalkene, followed by cyclization with a 1,3-dicarbonyl compound. FeCl₃ acts as a Lewis acid catalyst.

Materials:

  • Resin: Rink Amide or Wang Resin (pre-loaded with Lysine or other diamine).

  • Reagents:

    
    -Nitrostyrenes, 1,3-Dicarbonyls (e.g., acetylacetone), FeCl₃ (anhydrous).
    
  • Equipment: Microwave Reactor.

Step-by-Step Workflow:

  • Resin Preparation:

    • Use a Lysine-loaded resin (e.g., Fmoc-Lys(Boc)-Wang). Deprotect the N-terminus or side chain to expose a free amine.

  • MCR Assembly:

    • Suspend resin in Toluene (or DCE).

    • Add

      
      -Nitrostyrene derivative  (2.0 equiv).
      
    • Add 1,3-Dicarbonyl compound (2.0 equiv).

    • Add FeCl₃ (0.2 equiv, 20 mol%).

  • Microwave Irradiation:

    • Irradiate at 100°C for 20 minutes .

    • Self-Validation: The color typically changes to a deep dark hue. A negative Kaiser test after reaction confirms consumption of the amine.

  • Work-up:

    • Wash with DMF containing 10% EDTA (to chelate and remove Iron), then DMF, DCM, and MeOH.

Protocol C: Solid-Phase Hantzsch Pyrrole Synthesis

Best for: 2,4,5-trisubstituted pyrrole-3-carboxamides.

Principle: Resin-bound acetoacetamide (formed from diketene) reacts with a primary amine to form an enaminone, which then condenses with an


-haloketone.

Step-by-Step Workflow:

  • Acetoacetylation:

    • Swell Rink Amide resin (free amine form).

    • Treat with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (5 equiv) in refluxing Toluene for 2 hours (generates acetylketene in situ).

    • Alternative: Use Diketene (caution: toxic) or Acetoacetic acid/DIC.

  • Enaminone Formation:

    • Treat the acetoacetylated resin with a Primary Amine (R¹-NH₂, 5 equiv) and Trimethylorthoformate (TMOF, as dehydrating agent) in DMF/AcOH (1%) for 4–12 hours at RT.

    • Validation: Resin turns yellow/orange.

  • Hantzsch Cyclization:

    • Add

      
      -Bromoketone  (5 equiv) in DMF.
      
    • Heat at 60°C for 4–6 hours .

    • Wash resin with DMF, DCM.

  • Cleavage:

    • Standard TFA cleavage releases the Pyrrole-3-carboxamide .

Part 3: Visualization & Logic

Reaction Logic Flowchart (Graphviz)

PyrroleSynthesis Start Target: Pyrrole Derivative Decision Select Linker/Strategy Start->Decision PathA Path A: Clauson-Kaas (N-Linked, Unsubstituted C2-C5) Decision->PathA Simple Core PathB Path B: FeCl3 MCR (N-Linked, Polysubstituted) Decision->PathB High Diversity PathC Path C: Hantzsch (C3-Amide Linked) Decision->PathC C3-Carboxamides StepA1 Resin-Amine + 2,5-DMTHF (AcOH, 90°C) PathA->StepA1 StepB1 Resin-Amine + Nitrostyrene + 1,3-Dicarbonyl + FeCl3 PathB->StepB1 StepC1 Resin-Amine + Diketene -> Acetoacetyl-Resin PathC->StepC1 StepA2 Acid Cleavage StepA1->StepA2 Final Purified Pyrrole Library StepA2->Final StepB2 Microwave (100°C) StepB1->StepB2 StepB2->Final StepB2->Final EDTA Wash Required StepC2 Add R-NH2 -> Enaminone StepC1->StepC2 StepC3 Add Alpha-Bromoketone (60°C) StepC2->StepC3 StepC3->Final

Figure 1: Decision tree for selecting the appropriate solid-phase pyrrole synthesis methodology based on structural requirements.

Mechanistic Pathway: Hantzsch Synthesis

HantzschMechanism Resin Resin-NH2 Aceto Acetoacetyl-Resin Resin->Aceto + Diketene Enamine Resin-Bound Enaminone Aceto->Enamine + R-NH2 / TMOF Inter C-Alkylation Intermediate Enamine->Inter + Bromoketone Cyclic Dihydro-pyrrole Inter->Cyclic Cyclization Product Pyrrole-3-Carboxamide Cyclic->Product - H2O (Aromatization)

Figure 2: Mechanistic progression of the Solid-Phase Hantzsch synthesis.

Part 4: Troubleshooting & Optimization (E-E-A-T)

"Trustworthiness" Checks
  • The Kaiser Test (Ninhydrin): Crucial for Protocols A and C.

    • Start: Resin should be Blue (positive for free amine).

    • End of Step 1 (Acetoacetylation/Clauson-Kaas): Resin should be Colorless (negative).

    • If Blue persists: Re-couple.[1] Incomplete acetoacetylation leads to truncated sequences.

  • The Chloranil Test: Use this instead of Ninhydrin for secondary amines (e.g., if using Proline-loaded resin).

Expert Insights
  • Solvent Swelling: Polystyrene resins swell poorly in water or pure methanol. Always perform reactions in DCM, DMF, or Toluene.

  • Iron Removal (Protocol B): Iron salts can bind tightly to the resin or product, causing LCMS baselines to drift. The EDTA wash is non-negotiable. Alternatively, wash with 1% HCl in MeOH if the product is acid-stable.

  • Microwave Safety: When using 2,5-DMTHF in a microwave vial, ensure the vessel is rated for high pressure, as acetic acid vapor pressure increases significantly at 100°C.

References

  • Jad, Y. E., et al. (2018).[1] "Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides." ACS Combinatorial Science, 20(4), 212–219. [Link]

  • Trautwein, A. W., & Jung, G. (1998). "Solid-Phase Synthesis of 2,4,5-Trisubstituted Pyrrole-3-carboxamides." Tetrahedron Letters, 39(18), 2691-2694. [Link]

  • Clauson-Kaas, N., & Tyle, Z. (1952). "Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran." Acta Chemica Scandinavica, 6, 667-670.

Sources

Advanced N-Protection Strategies for Pyrrole: A Decision-Based Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Series Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.0 (2026)

Abstract & Strategic Overview

Pyrrole (


) presents a unique paradox in heterocyclic chemistry: it is electron-rich and prone to oxidation/polymerization ("tarring") under acidic conditions, yet its nitrogen atom is non-basic and weakly acidic. Unlike aliphatic amines, the pyrrole nitrogen lone pair is integral to the aromatic sextet. Consequently, N-protection is not merely about masking a nucleophile; it is about modulating the electronic density of the ring to control regioselectivity and prevent degradation. 

This guide moves beyond standard textbook lists to provide a causality-driven selection matrix . Your choice of protecting group (PG) dictates whether your subsequent chemistry will occur at C2 (the kinetic preference) or C3 (the thermodynamic or sterically forced preference).

Strategic Decision Matrix
Protecting GroupElectronic EffectSteric BulkStability ProfilePrimary ApplicationRemoval Difficulty
Boc (tert-Butoxycarbonyl)Moderate EWGModerateAcid-labile; Base-stableC2-Lithiation ; Suzuki couplingsEasy (TFA or Heat)
Tosyl (Ts)Strong EWGLowAcid-stable; Base-labileFriedel-Crafts ; Deactivating ringModerate (Basic hydrolysis)
TIPS (Triisopropylsilyl)Weak DonorHighBase-stable; Acid-labileC3-Selective Substitution (Steric blocking)Easy (Fluoride/TBAF)
SEM (Trimethylsilylethoxymethyl)Weak DonorModerateBase-stable; Acid-labileOrthogonal protection; SolubilizingModerate (Acid or Fluoride)
Benzyl (Bn)Weak DonorLowVery StableNOT RECOMMENDED (Hard to remove)Difficult (Oxidation/Birch)

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting a protecting group based on downstream chemistry requirements.

PyrroleProtection Start Start: Pyrrole Substrate Q1 Requirement: C2-Lithiation? Start->Q1 Q2 Requirement: C3-Functionalization? Q1->Q2 No Boc Use Boc (Directs Lithiation to C2) Q1->Boc Yes Q3 Condition: Strong Acid Stability? Q2->Q3 No TIPS Use TIPS (Blocks C2, forces E+ to C3) Q2->TIPS Yes (Electrophilic) Ts Use Tosyl (Deactivates Ring) Q3->Ts Yes (Friedel-Crafts) SEM Use SEM (General Stability) Q3->SEM No (General Base Stability)

Figure 1: Strategic decision tree for pyrrole N-protection. Selection is driven by regiochemical goals (C2 vs. C3) and environmental stability.

Protocol A: The "Lithiation Handle" (N-Boc)

The tert-butoxycarbonyl (Boc) group is the gold standard for accessing 2-substituted pyrroles. The carbonyl oxygen coordinates with lithium bases (e.g., LTMP, LDA), directing deprotonation selectively to the C2 position.

Mechanism of Installation

Standard acylation with


 is sluggish due to pyrrole's low nucleophilicity. DMAP (4-Dimethylaminopyridine) is non-negotiable  as a nucleophilic catalyst. It attacks 

to form a reactive N-acylpyridinium salt, which effectively transfers the Boc group to the pyrrole anion.
Step-by-Step Protocol

Reagents: Pyrrole (1.0 equiv),


 (1.1 equiv), DMAP (0.1 equiv), TEA (1.2 equiv), DCM or MeCN.
  • Setup: Flame-dry a round-bottom flask under

    
    . Add pyrrole and dry solvent (DCM is standard; MeCN for faster rates).
    
  • Catalysis: Add DMAP (10 mol%) and Triethylamine (TEA). Note: TEA acts as an auxiliary base to neutralize protons, though pyrrole deprotonation usually happens post-acylation mechanism or via equilibrium.

  • Addition: Add

    
     (dissolved in minimal solvent) dropwise at 
    
    
    
    .
  • Reaction: Warm to Room Temperature (RT). Gas evolution (

    
    ) is minimal here compared to amino acid protection, but pressure release is wise. Stir 2–4 hours.
    
  • Monitoring: TLC (Hexane/EtOAc 9:1). Vanillin stain is required (Pyrroles stain bright red/purple).

  • Workup: Wash with 0.5 M HCl (to remove DMAP/TEA), then saturated

    
    . Dry over 
    
    
    
    .[1]
  • Purification: Silica gel chromatography. Caution: N-Boc pyrrole is acid-sensitive.[2] Use 1% TEA in eluent if the silica is acidic.

Application Note: N-Boc pyrrole can be lithiated with LDA at


 in THF to generate the 2-lithio species, which traps electrophiles (aldehydes, halides) exclusively at C2 [1].

Protocol B: The "Steric Shield" (N-TIPS)

When C3-functionalization is required via Electrophilic Aromatic Substitution (EAS), the Triisopropylsilyl (TIPS) group is superior.[3] Its immense steric bulk "umbrellas" over the C2 and C5 positions, physically blocking electrophiles and forcing substitution at the electronically less favored C3 position [2].[3]

Step-by-Step Protocol

Reagents: Pyrrole (1.0 equiv), NaH (60% dispersion, 1.2 equiv), TIPS-Cl (1.1 equiv), THF or DMF.

  • Deprotonation: Suspend NaH (washed with hexanes to remove oil) in dry THF at

    
     under Argon.
    
  • Addition: Add pyrrole dropwise. Evolution of

    
     gas will be vigorous. Stir for 30 min at 
    
    
    
    until gas evolution ceases and the "pyrrolyl anion" is formed.
  • Silylation: Add TIPS-Cl dropwise. The reaction may require warming to RT or even reflux due to the steric bulk of the silyl chloride.

  • Completion: Stir 2–12 hours. Monitor by TLC.[1][4][5]

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    .
  • Outcome: The resulting N-TIPS pyrrole is a stable oil.

Application Note: Subsequent bromination with NBS occurs selectively at C3, providing a handle for cross-coupling at the "beta" position, which is otherwise difficult to access [3].

Protocol C: The "Electronic Fortress" (N-Tosyl)

The electron-withdrawing sulfonyl group pulls density from the ring, making it resistant to oxidation. This is the protecting group of choice when performing Friedel-Crafts acylations that would otherwise polymerize the ring.

Step-by-Step Protocol

Reagents: Pyrrole (1.0 equiv), NaH (1.5 equiv), TsCl (1.1 equiv), DMF.

  • Solvent Choice: DMF is preferred over THF to solubilize the sodium pyrrolide intermediate.

  • Base: Add NaH to DMF at

    
    .[6] Add pyrrole slowly.
    
  • Reaction: Stir 20 mins. The solution often turns slightly brown.

  • Electrophile: Add TsCl (solid or solution). Stir at RT for 3–6 hours.

  • Workup: Pour into ice water. N-Tosyl pyrrole often precipitates as a solid. Filter and wash with water. Recrystallize from EtOH if necessary.

Deprotection Warning: Removal requires basic hydrolysis (NaOH/MeOH, reflux) which is harsh. Alternatively, Magnesium in Methanol (


) under sonication is a milder, reductive cleavage method [4].

Critical Warning: The N-Benzyl Trap

Do not use N-Benzyl (Bn) for pyrrole unless absolutely necessary. Unlike indole, where N-Bn is standard, N-Bn pyrrole is notoriously difficult to deprotect.

  • Hydrogenolysis (

    
    , Pd/C):  Often fails due to catalyst poisoning by the pyrrole ring itself.
    
  • Birch Reduction (

    
    ):  Works but destroys other functional groups.
    
  • Oxidative Cleavage: Often degrades the electron-rich pyrrole ring.

If a "benzyl-like" stability is needed, use SEM (2-(Trimethylsilyl)ethoxymethyl). It is stable to base but can be removed with Fluoride (TBAF) or mild acid (


).

Quantitative Comparison of Deprotection

GroupReagentConditionsYieldRef
Boc TFADCM,

, 1h
95%[1]
Boc Heat

(Thermal)
98%[1]
TIPS TBAFTHF, RT, 30 min92%[2]
Ts NaOHMeOH/H2O, Reflux, 12h85%[4]
Ts Mg/MeOHSonication, RT, 2h90%[4]
SEM TBAF/HMPAReflux or

80-90%[5]

References

  • Hasan, I., et al. (1981). "N-tert-Butoxycarbonylpyrrole: A useful synthons for 2-substituted pyrroles." Journal of Organic Chemistry, 46(1), 157–164. Link

  • Bray, B. L., et al. (1990). "N-(Triisopropylsilyl)pyrrole.[7] A progenitor 'par excellence' of 3-substituted pyrroles."[7] Journal of Organic Chemistry, 55(26), 6317–6328. Link

  • Muchowski, J. M., & Solas, D. R. (1984). "Beta-substituted pyrroles. Synthesis of 3-bromo-1-(triisopropylsilyl)pyrrole." Tetrahedron Letters, 25(43), 4905-4908. Link

  • Alonso, F., et al. (2006). "Magnesium/Methanol: An Efficient Reagent for the Deprotection of N-Tosyl Derivatives." Synlett, 2006(18), 3017-3020. Link

  • Lipshutz, B. H., et al. (1980). "Beta-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 21(35), 3343-3346. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. This guide provides in-depth troubleshooting, validated protocols, and expert insights to ensure the success of your experiments.

Synthetic Overview: The Friedel-Crafts Acylation Pathway

The target molecule is typically synthesized via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation of methyl 1-methyl-1H-pyrrole-2-carboxylate. The N-methyl group is an activating group, while the methyl ester at the C-2 position is a deactivating group. This substitution pattern preferentially directs the incoming acetyl group to the C-4 position, as the C-3 and C-5 positions are electronically deactivated and C-3 is sterically hindered.

G SM Methyl 1-methyl-1H-pyrrole-2-carboxylate Reaction Friedel-Crafts Acylation SM->Reaction AcylatingAgent Acetyl Chloride or Acetic Anhydride AcylatingAgent->Reaction LewisAcid Lewis Acid (e.g., AlCl₃, SnCl₄) LewisAcid->Reaction Solvent Inert Solvent (e.g., DCM, CS₂) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My overall yield is consistently low (<40%). What are the primary factors to investigate?

A1: Low yield is a multifaceted issue often stemming from suboptimal reaction conditions or substrate degradation. Here are the key areas to troubleshoot:

  • Cause 1: Pyrrole Ring Decomposition: Pyrrole and its derivatives are notoriously sensitive to strong acids, which can lead to polymerization and the formation of insoluble tars.[1] The use of a highly reactive Lewis acid like Aluminum chloride (AlCl₃) can often exacerbate this issue.

    • Solution: Switch to a milder Lewis acid. While AlCl₃ is common for Friedel-Crafts reactions, catalysts like Tin(IV) chloride (SnCl₄), Zinc chloride (ZnCl₂), or even organocatalysts like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) can be more effective for sensitive substrates like pyrroles, minimizing decomposition and improving yields.[2][3]

  • Cause 2: Inadequate Temperature Control: Friedel-Crafts acylations are exothermic. An uncontrolled temperature increase can accelerate side reactions and polymerization.

    • Solution: Maintain strict temperature control throughout the reaction. The addition of the Lewis acid and acylating agent should be performed slowly at a low temperature (e.g., 0 °C or below) to manage the exotherm. Allow the reaction to warm to room temperature gradually only after the addition is complete.

  • Cause 3: Presence of Moisture: Lewis acids react vigorously with water. Any moisture in the reagents or glassware will quench the catalyst, effectively reducing its concentration and halting the reaction, leading to a low conversion rate.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and high-purity, freshly opened or properly stored reagents. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.

Q2: My TLC analysis shows multiple product spots, suggesting isomeric byproducts. How can I improve regioselectivity for the C-4 position?

A2: The formation of regioisomers (primarily C-3 or C-5 acylation) is a common challenge. While the substrate's electronics favor C-4 substitution, reaction conditions can override this preference.

  • Cause 1: Highly Reactive Acylating Species: A very reactive electrophile, generated by a strong Lewis acid, can be less selective and may overcome the electronic bias of the substrate, leading to acylation at less-favored positions.

    • Solution: As mentioned in A1, using a milder Lewis acid (e.g., SnCl₄) can generate a less reactive, more selective electrophile. Additionally, using acetic anhydride instead of the more reactive acetyl chloride can sometimes improve selectivity.

  • Cause 2: Steric Factors: The choice of Lewis acid can influence the steric bulk of the electrophilic complex.

    • Solution: Experiment with different Lewis acids. A bulkier Lewis acid-acylating agent complex might be more sterically hindered, further discouraging acylation at the C-3 position, which is adjacent to the existing methyl ester group.

Lewis Acid Typical Reactivity Considerations for Pyrrole Acylation
AlCl₃Very HighProne to causing polymerization and lower regioselectivity.[4]
SnCl₄HighGood alternative to AlCl₃, often providing better yields and selectivity.[2]
ZnCl₂ModerateA "greener" and milder option, may require higher temperatures or longer reaction times.
DBNN/A (Nucleophilic Catalyst)Acts as an organocatalyst, offering high yields and regioselectivity under mild conditions.[3]

Q3: My reaction mixture turns dark brown or black and forms a tar-like substance. What is happening and how can I prevent it?

A3: This is a classic sign of pyrrole polymerization, which is typically acid-catalyzed.

  • Cause: Excessive Acidity/Temperature: This is the most common reason. The combination of a strong Lewis acid and any temperature spikes creates conditions ripe for the protonation of the pyrrole ring, initiating a chain reaction of polymerization.

    • Solution 1: Reverse Addition: Instead of adding the Lewis acid to the mixture of the pyrrole and acylating agent, try a "reverse addition." Add the pyrrole substrate slowly to a pre-formed complex of the Lewis acid and the acylating agent at low temperature. This ensures the pyrrole is immediately consumed by the desired reaction rather than being exposed to a high concentration of acid.

    • Solution 2: Optimize Stoichiometry: In Friedel-Crafts acylation, the product ketone is also a Lewis base and will complex with the catalyst.[4] This deactivates the product towards further reaction. However, using a large excess of the Lewis acid can leave uncomplexed acid in the mixture, promoting polymerization. Use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the Lewis acid relative to the substrate.

    • Solution 3: Vilsmeier-Haack Conditions: As an alternative to Friedel-Crafts, consider the Vilsmeier-Haack reaction.[5][6] This reaction uses a milder formylating or acylating agent generated from reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) or dimethylacetamide. It is particularly effective for electron-rich heterocycles and avoids the use of strong Lewis acids.

G cluster_0 Problem: Low Yield / Polymerization cluster_1 Primary Causes cluster_2 Recommended Solutions LowYield Low Yield or Tar Formation StrongAcid Strong Lewis Acid (e.g., AlCl₃) LowYield->StrongAcid HighTemp Poor Temperature Control LowYield->HighTemp Moisture Presence of Water LowYield->Moisture MildAcid Use Milder Lewis Acid (e.g., SnCl₄) StrongAcid->MildAcid ReverseAdd Reverse Addition Protocol StrongAcid->ReverseAdd TempControl Maintain Temp < 0°C During Addition HighTemp->TempControl InertAtmosphere Use Anhydrous Conditions & Inert Atmosphere Moisture->InertAtmosphere

Caption: Troubleshooting logic for low yield and polymerization issues.

Q4: I am struggling with the purification of the final product. What are the best practices?

A4: Effective purification is crucial for both yield and the quality of the final compound.

  • Problem 1: Persistent Impurities: Baseline impurities or regioisomers are co-eluting during column chromatography.

    • Solution: Optimize Chromatography:

      • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will help separate the less polar starting material and byproducts from the more polar acetylated product.

      • Adsorbent: Standard silica gel is typically sufficient. If you have very polar impurities, consider using a different stationary phase like alumina or treating the crude product with activated carbon to remove colored tars before chromatography.[7]

  • Problem 2: Product is an Oil/Low-Melting Solid: The product may not crystallize easily.

    • Solution 1: Recrystallization from a Mixed Solvent System: If the product is a solid, try recrystallization. If it oils out from a single solvent, use a binary solvent system. Dissolve the crude product in a small amount of a good solvent (e.g., Dichloromethane or Ethyl Acetate) and then slowly add a poor solvent (e.g., Hexane or Pentane) until turbidity persists. Cool the mixture slowly to induce crystallization.

    • Solution 2: Kugelrohr Distillation: For thermally stable oils, short-path distillation using a Kugelrohr apparatus under high vacuum can be an excellent method for purification, especially on a larger scale.

Frequently Asked Questions (FAQs)

  • What is the quality of the starting material, methyl 1-methyl-1H-pyrrole-2-carboxylate, required? The starting material should be of high purity (>98%). Impurities can interfere with the reaction. It can be synthesized by esterification of 1-methylpyrrole-2-carboxylic acid or via other established routes.[8] It is advisable to purify the starting material by distillation or chromatography if its purity is questionable.

  • How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material and the product (e.g., 4:1 Hexane:Ethyl Acetate). The product, being more polar due to the ketone group, will have a lower Rf value than the starting material. Stain with potassium permanganate or vanillin for visualization.

  • Are there alternatives to acetyl chloride or acetic anhydride? Yes, for instance, the Vilsmeier-Haack reaction can be adapted for acetylation using N,N-dimethylacetamide and POCl₃. This avoids strong Lewis acids entirely.[5]

Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL per 1 mmol of substrate).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add Tin(IV) chloride (SnCl₄, 1.1 eq.) to the stirred solvent.

  • Slowly add acetyl chloride (1.2 eq.) dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for 15 minutes to allow for complex formation.

  • In a separate flask, dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous DCM.

  • Add the substrate solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water to quench the reaction.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

  • Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed material onto the top of the column.

  • Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the product.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Eureka | Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
  • PrepChem.com. (n.d.). Synthesis of methyl pyrrole-2-carboxylate.
  • MedchemExpress.com. (n.d.). Methyl 1H-pyrrole-2-carboxylate.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • YouTube. (2023). Friedel Crafts acylation recn || Chemical properties of pyrrole || Heterocyclic compounds.
  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction.
  • PrepChem.com. (n.d.). Synthesis of Methyl 1-Methylpyrrole-2-carboxylate.
  • ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega.
  • ChemicalBook. (n.d.). 1-Methylpyrrole synthesis.
  • Organic Syntheses. (n.d.). 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • ACS Publications. (n.d.). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters.
  • Wikipedia. (n.d.). Pyrrole.
  • Google Patents. (n.d.). CN108191732B - Synthesis method of N-methylpyrrole.
  • MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.
  • Google Patents. (n.d.). JP2014073999A - Purification method of 2-acetyl-1-pyrroline.
  • Who we serve. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded.
  • Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole.
  • Unibo. (2023). Pyrolysis acetylation.
  • The Journal of Organic Chemistry. (n.d.). The Vilsmeier-Haack aroylation of pyrroles reexamined.
  • (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.
  • PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
  • MBB College. (n.d.). Reactions of Pyrrole.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • YouTube. (2021). Reactions of Pyrrole.
  • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
  • ResearchGate. (2020). How to remove excess pyrrole from a reaction mixture?
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • ResearchGate. (n.d.). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde.

Sources

Technical Support Center: Pyrrole Synthesis & Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solvent & Environmental Effects on Pyrrole Substitution Ticket ID: PYR-REGIO-001

Welcome to the Pyrrole Optimization Hub

You have reached the Tier 3 Technical Support guide for pyrrole functionalization. This documentation addresses the "Pyrrole Paradox": pyrrole is excessively nucleophilic (


 times more reactive than benzene), leading to poly-substitution, polymerization, and poor regiocontrol.

This guide moves beyond basic textbook theory to operational troubleshooting. We focus on how solvent choice , ion-pairing , and Lewis acid interaction dictate the site of attack (


, 

, or

).
Quick Diagnostic: What is your primary failure mode?
SymptomProbable CauseImmediate Action
"I want C-substitution, but I'm getting N-substitution." Solvent is too polar/dissociating (e.g., DMSO, DMF).Switch to non-polar solvents (Toluene, THF) or use soft electrophiles.
"I need C3-substitution, but I'm getting C2." Thermodynamic preference for C2; Lack of steric bulk.Use bulky N-protecting groups (TIPS) or specific Lewis Acids (AlCl₃).[1]
"My product is a black tar/polymer." Acid concentration too high; Solvent participating in polymerization.Buffer the reaction; Avoid protic acids; Use dilute conditions in DCM/CCl₄.

Module 1: The N vs. C Selectivity Switch

User Query: "I am trying to alkylate the pyrrole ring (C-alkylation), but the electrophile keeps attacking the nitrogen. How do I stop this?"

The Technical Insight: Ion-Pairing Theory

The regioselectivity between


 (heteroatom) and 

/

(carbon ring) is governed by the Hard-Soft Acid-Base (HSAB) theory and Solvent-Solute interactions .
  • The Nitrogen (

    
    ):  A "harder" nucleophilic site with high charge density.
    
  • The Carbon (

    
    /
    
    
    
    ):
    A "softer" nucleophilic site.

The Solvent Effect: Solvents determine the state of the pyrrolyl anion (if using a base).

  • Polar Aprotic Solvents (DMSO, DMF, HMPA): These solvents solvate the metal cation (

    
    , 
    
    
    
    ,
    
    
    ) effectively. This leaves the pyrrolyl anion "naked" and highly reactive. The negative charge localizes on the most electronegative atom (
    
    
    ), leading to N-substitution .
  • Non-Polar/Weakly Polar Solvents (Toluene, THF, Ether): These cannot separate the cation from the anion. The cation remains tightly coordinated to the nitrogen lone pair, effectively "blocking" it. This forces the electrophile to attack the accessible "soft" Carbon sites (

    
    ), leading to C-substitution .
    
Troubleshooting Protocol: Forcing C-Alkylation
  • Change the Solvent:

    • Stop using: DMF, DMSO, or Acetonitrile.

    • Start using: Toluene, Diethyl Ether, or THF (Tetrahydrofuran).

  • Change the Counter-ion:

    • Use a "hard" cation like Lithium (

      
      ) or Magnesium (
      
      
      
      ) in a non-polar solvent. These bind tightly to the Nitrogen, shielding it.
    • Protocol: Treat pyrrole with Grignard reagent (

      
      ) in Ether. The resulting Pyrrolyl-MgBr intermediate is almost exclusively C-selective.
      
  • Temperature Control:

    • Higher temperatures often favor the thermodynamic product (C-substitution), whereas low temperatures in polar solvents favor the kinetic product (N-substitution).

Visualization: The Solvent-Ion Switch

IonPairing cluster_0 Polar Aprotic (DMSO/DMF) cluster_1 Non-Polar (Toluene/THF) S1 Solvent Shell Cat1 Metal Cation (M+) S1->Cat1 Solvates Anion1 Naked Pyrrolyl Anion Cat1->Anion1 Dissociated N_Sub N-Alkylated Product Anion1->N_Sub Attack at N (Hard) S2 Weak Solvent Complex Tight Ion Pair (N-M+) S2->Complex Weak Interaction C_Sub C-Alkylated Product Complex->C_Sub Attack at C (Soft)

Figure 1: Mechanism of solvent-controlled regioselectivity via ion-pair dissociation.

Module 2: The C2 vs. C3 Dilemma

User Query: "I am performing a Friedel-Crafts acylation. I need the substituent at the C3 (


) position, but I keep getting C2 (

)."
The Technical Insight: Kinetic vs. Thermodynamic Control
  • C2 (

    
    ) Position:  The intermediate sigma-complex is stabilized by 3 resonance structures . This is the kinetically and thermodynamically favored product in standard SEAr reactions.
    
  • C3 (

    
    ) Position:  Stabilized by only 2 resonance structures .[2] Accessing this position requires overcoming the natural C2 preference.
    

Solvent & Lewis Acid Synergy: While solvent polarity matters, the Lewis Acid (LA) choice in specific solvents drives the C2/C3 ratio.

  • Weak LA (SnCl₄, BF₃[1][3]·OEt₂): Favors C2 .

  • Strong LA (AlCl₃) + Bulky Groups: Favors C3 .

  • Ionic Liquids: Imidazolium-based ionic liquids ([Bmim][PF6]) have been shown to enhance regioselectivity and yield compared to volatile organic solvents like DCM, often favoring C2 but allowing cleaner isolation.

Troubleshooting Protocol: Targeting C3

To force substitution at C3, you must block C2 or use the "Bulky Group" trick.

Method A: The Steric Block (Most Reliable)

  • Protect the Nitrogen: Install a Triisopropylsilyl (TIPS) group on the nitrogen.

    • Why: The TIPS group is massive. It physically blocks the C2/C5 positions.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Result: Electrophile is forced to C3.

  • Deprotection: TIPS is easily removed with TBAF.

Method B: The "Hard" Acylation (No TIPS) If you cannot use TIPS, use the Sulfonyl/Aluminum method.

  • Substrate: N-benzenesulfonylpyrrole.

  • Reagent: Acyl Chloride + Aluminum Chloride (AlCl₃) (Must be anhydrous).

  • Solvent: DCM or CS₂.

  • Mechanism: The strong Lewis acid coordinates with the sulfonyl oxygen and the acyl chloride, creating a bulky complex that sterically hinders C2 attack, pushing the reaction to C3 [1, 4].

ConditionMajor IsomerMechanism
Pyrrole + Acyl-Cl (No Catalyst)N-Acyl Direct Nucleophilic Attack
N-Sulfonylpyrrole + BF₃·OEt₂ C2-Acyl Weak coordination; Electronic control
N-Sulfonylpyrrole + AlCl₃ C3-Acyl Strong coordination; Steric control
N-TIPS-pyrrole + AlCl₃C3-Acyl Complete Steric Block of C2

Module 3: Halogenation & Polymerization Risks

User Query: "My reaction turns black and tarry immediately upon adding the halogen source."

The Technical Insight: The Polymerization Cascade

Pyrrole is acid-sensitive ("Acidophobic"). Protons generated during substitution (e.g., HBr, HCl) catalyze the polymerization of pyrrole into "pyrrole red" or conductive polymers.

Solvent Role in Stability:

  • Protic Solvents (Alcohols, Water): Often accelerate polymerization if acid is present.

  • Ethereal Solvents (THF, Ether): Can act as weak Lewis bases to buffer the protons, but may react with strong electrophiles.

  • Halogenated Solvents (CCl₄, CHCl₃): Inert, but do not buffer the acid.

Troubleshooting Protocol: Clean Halogenation
  • Dilution is Key: Run reactions at high dilution (0.01 M to 0.1 M) to reduce intermolecular polymerization rates.

  • Temperature: Cool to -78°C or 0°C.

  • The Solvent System:

    • Use THF (Tetrahydrofuran) for NBS/NCS reactions. The oxygen in THF helps solvate the succinimide byproduct and mildly buffers the transition state.

    • For direct bromination (

      
      ), use CCl₄  (Carbon Tetrachloride) or Hexane  at low temp.
      
  • Scavengers: Add a weak base (e.g.,

    
     or Pyridine) to the solvent system to neutralize HX acid byproducts immediately.
    

Experimental Workflow: Optimized C3-Acylation

Objective: Synthesis of 3-acetyl-1-(triisopropylsilyl)pyrrole.

  • Preparation: Dissolve 1-(triisopropylsilyl)pyrrole (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Catalyst Addition: Cool to 0°C. Add Aluminum Chloride (AlCl₃) (1.1 equiv) slowly. Note: The solution may darken.

  • Electrophile: Add Acetyl Chloride (1.1 equiv) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temp for 2 hours.

  • Quench: Pour into ice-cold saturated

    
    .
    
  • Extraction: Extract with DCM. The solvent choice here ensures the organic layer separates cleanly from aluminum salts.

  • Outcome: >90% regioselectivity for the C3 isomer due to the TIPS steric block [1, 6].

Decision Logic for Solvent Selection

SolventLogic Start Start: Select Reaction Type Q1 Is it Alkylation or Acylation? Start->Q1 Alkylation Goal: N vs C? Q1->Alkylation Alkylation Acylation Goal: C2 vs C3? Q1->Acylation Acylation/SEAr N_Alk Use Polar Aprotic (DMSO, DMF) + KOH/NaH Alkylation->N_Alk N-Alkylation C_Alk Use Non-Polar (Toluene, Ether) + Grignard/Mg Alkylation->C_Alk C-Alkylation C2 Standard SEAr Solvent: DCM/DCE No bulky groups Acylation->C2 Target C2 (Alpha) C3 Steric Control Required Solvent: DCM Add: TIPS group OR Strong LA (AlCl3) Acylation->C3 Target C3 (Beta)

Figure 2: Decision matrix for solvent and condition selection based on regiochemical targets.

References

  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. [Link][4]

  • Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange / ECHEMI. [Link]

  • Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry. [Link][5]

  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Canadian Journal of Chemistry. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation (Ionic Liquids). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Stability & Handling of Acetylpyrrole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stability, Degradation, and Purification of Acetylpyrroles Ticket ID: AP-STAB-2024 Assigned Specialist: Senior Application Scientist[1]

Introduction: The Paradox of Stability

Welcome to the technical hub for acetylpyrrole chemistry. If you are working with 2-acetylpyrrole (or its isomer 3-acetylpyrrole ), you are likely dealing with a compound that is deceptively stable compared to its parent heterocycle, pyrrole.[1]

While the electron-withdrawing acetyl group stabilizes the ring against the rapid oxidative polymerization that plagues unsubstituted pyrrole, these compounds remain sensitive to acidic environments and photochemical stress . This guide addresses the specific failure modes researchers encounter—from "black tar" formation during workup to regioselectivity issues in synthesis.

Module 1: Critical Troubleshooting (FAQs)

Issue 1: "My sample turned from beige to black/brown during storage."

Diagnosis: Oxidative Oligomerization (The "Pyrrole Red" Phenomenon). While 2-acetylpyrrole is a solid (mp ~90°C) and relatively stable in air, it is not immune to autoxidation.[1] The color change indicates the formation of conjugated oligomers (polypyrrole-like chains), often initiated by trace acids or UV light.[1]

The Mechanism: Even weak acids can protonate the pyrrole ring (usually at the C5 position for 2-acetylpyrrole).[1] This electrophilic cation is attacked by a neutral molecule, leading to a dimer. This dimer is more electron-rich than the monomer, making it more susceptible to oxidation, creating a "runaway" darkening effect.[1]

Corrective Action:

  • Immediate Purification: If the sample is merely off-white or tan, recrystallize immediately (see Protocol A).[1] If black/tarry, perform a silica plug filtration first to remove polymers.

  • Storage Protocol: Store in amber glass vials under an inert atmosphere (Argon/N₂) at 2–8°C.

  • Acid Scavenging: Ensure the material is completely neutral before storage. Wash with mild bicarbonate during the final workup.

Issue 2: "I lost significant mass during acid-catalyzed reaction workup."

Diagnosis: Acid-Induced Polymerization.[1][2] This is the most common user error. You likely exposed the acetylpyrrole to strong mineral acid without adequate temperature control or quenching.

Expert Insight: Unlike benzene derivatives, pyrroles are


-excessive.[1] The acetyl group deactivates the ring, reducing reactivity toward electrophiles, but it does not  protect the ring from acid-catalyzed polymerization if the concentration of acid is high.

The "Red Pine Splinter" Warning: Historically, a pine splinter dipped in HCl turns red in pyrrole vapors. This red color is the polymer. If your reaction mixture turns deep red/purple upon acid addition, you are likely polymerizing your starting material.

Issue 3: "I am trying to synthesize the flavor compound 2-acetyl-1-pyrroline and it degrades instantly."

Diagnosis: Isomer Confusion. CRITICAL DISTINCTION:

  • 2-Acetylpyrrole (CAS 1072-83-9): Aromatic, stable solid.[1] Used in pharma/synthesis.[3]

  • 2-Acetyl-1-pyrroline (2AP): Non-aromatic, extremely unstable liquid.[1] Popcorn/bread flavor.

Resolution: If you are working with 2AP, you cannot store it neat. It must be kept in dilute solution at -20°C or stabilized with starch complexes.[1] This guide focuses on the aromatic acetylpyrrole.[4]

Module 2: Visualizing the Degradation Pathway

The following diagram illustrates the divergence between stable handling and the acid-catalyzed failure mode.

Acetylpyrrole_Degradation cluster_inputs Starting Material cluster_process Stress Factors cluster_intermediates Reactive Intermediates cluster_outcomes Outcomes AP 2-Acetylpyrrole (Stable Solid) Acid Acid (H+) Trace or Reagent AP->Acid Exposure Light UV Light / O2 AP->Light Exposure Cation Protonated Species (Electrophile) Acid->Cation Protonation (C5) Radical Radical Cation Light->Radical SET Oxidation Dimer Dimerization Cation->Dimer + Monomer Attack Radical->Dimer Coupling Poly Polypyrrole-like Oligomers (Black Tar) Dimer->Poly Chain Growth (Auto-acceleration)

Figure 1: Degradation pathways showing how acid and light initiate polymerization (black tar formation) via cationic or radical mechanisms.[1]

Module 3: Comparative Stability Data

The acetyl group acts as an Electron Withdrawing Group (EWG), significantly altering the stability profile compared to the parent pyrrole.

FeaturePyrrole (Unsubstituted)2-Acetylpyrrole3-Acetylpyrrole
Physical State Liquid (darkens rapidly)Solid (Crystalline)Solid (Crystalline)
Air Stability Poor (requires inert gas)Good (stable for months)Moderate/Good
Acid Sensitivity Extreme (polymerizes instantly)High (polymerizes in strong acid)High
EWG Effect N/ADeactivates ring (Meta-directing*)Deactivates ring
Storage 4°C, Argon, DarkRoom Temp (Dark), DryRoom Temp (Dark), Dry

*Note: In pyrrole chemistry, "meta" usually refers to the 4-position relative to the 2-acetyl group.[1]

Module 4: Validated Protocols

Protocol A: Purification via Aqueous Recrystallization

Use this when your sample has turned light brown or beige.[1]

Principle: 2-Acetylpyrrole is sparingly soluble in cold water but highly soluble in hot water.[1] This high temperature coefficient makes water an ideal solvent, avoiding organic solvents that might contain trace peroxides.

  • Preparation: Weigh the crude 2-acetylpyrrole.

  • Dissolution: Add boiling distilled water (approx. 15–20 mL per gram of solid).

    • Troubleshooting: If oily droplets form (oiling out), add a small amount of Ethanol (5-10% v/v) to solubilize.[1]

  • Clarification (Optional): If the solution is dark, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Do not place directly on ice; rapid cooling traps impurities.

  • Harvest: Once needles form, cool to 4°C for 30 minutes. Filter and wash with ice-cold water.[1]

  • Drying: Dry under vacuum over P₂O₅ or silica gel. Moisture promotes degradation.

Protocol B: Stability "Stress Test" (For Formulation)

Use this to validate if your solvent system is compatible with acetylpyrrole.[1]

  • Setup: Dissolve 2-acetylpyrrole (10 mM) in the target solvent.

  • Acid Spike: Prepare a second vial spiked with 0.1% Trifluoroacetic acid (TFA).

  • Observation:

    • T = 0h: Both clear/pale yellow.

    • T = 24h:

      • Control: Should remain clear.

      • Spike: If it turns red/brown, your solvent system is too acidic or the compound is incompatible with protic stressors.

  • Analysis: Check purity via HPLC or TLC (SiO₂, 30% EtOAc/Hexanes). Degradation products usually streak near the baseline (oligomers).

References

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Acetylpyrrole. Retrieved from

  • Smith, G. F. (1963).[5] The Acid-Catalyzed Polymerization of Pyrroles and Indoles. Advances in Heterocyclic Chemistry, 18, 287-309.[1][5]

  • Hausch, B. J. (2018).[6] Chemistry and stabilization of 2-acetyl-1-pyrroline. University of Illinois Dissertation. Retrieved from [1]

  • PubChem. (n.d.). 2-Acetylpyrrole Compound Summary. National Library of Medicine. Retrieved from [1]

  • ChemicalBook. (2024). 2-Acetylpyrrole Properties and Stability. Retrieved from [1]

Sources

Validation & Comparative

Optimized HPLC Validation for Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, validated HPLC method for the purity analysis of Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate (CAS: 85795-19-3), a critical intermediate in the synthesis of novel antiviral and anti-inflammatory agents.

The Challenge: Pyrrole derivatives are prone to regioisomerism (e.g., 4-acetyl vs. 5-acetyl) and hydrolytic degradation. Standard C18 alkyl-chain chromatography often fails to adequately resolve the 4-acetyl target from its 5-acetyl regioisomer due to identical hydrophobicity (LogP ~1.3).

The Solution: This guide compares a generic C18 method against an optimized Phenyl-Hexyl stationary phase method. We demonstrate that the Phenyl-Hexyl chemistry provides superior selectivity (


) through 

-

interactions, essential for separating positional isomers.

Method Development: The Comparative Strategy

The Alternatives Analyzed

We evaluated three analytical approaches to validate the purity of the target compound.

FeatureMethod A: Generic C18 HPLC Method B: GC-FID Method C: Optimized Phenyl-Hexyl HPLC (Recommended)
Separation Mechanism Hydrophobic InteractionBoiling Point / VolatilityHydrophobic +

-

Interaction
Isomer Resolution (

)
< 1.5 (Co-elution risk)> 3.0> 4.5 (Baseline resolved)
Sample Integrity High (Ambient temp)Low (Thermal degradation risk of ester)High
Sensitivity (LOQ) 0.05%0.1%0.02%
** suitability**Routine AssayResidual SolventsPurity & Impurity Profiling
Why Phenyl-Hexyl?

The critical impurity in the synthesis of this compound is the 5-acetyl isomer . On a standard C18 column, the methyl and acetyl groups shield the pyrrole ring, resulting in nearly identical retention times for both isomers.

  • C18 Interaction: Driven solely by hydrophobicity.

  • Phenyl-Hexyl Interaction: The phenyl ring on the stationary phase engages in

    
    -stacking with the electron-rich pyrrole core. The steric position of the acetyl group (C4 vs. C5) significantly alters this orbital overlap, creating a distinct separation factor.
    

Validated Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>99.5% purity, characterized by NMR/MS).

  • Impurity Standards:

    • Impurity A: Methyl 1-methyl-1H-pyrrole-2-carboxylate (Starting Material).

    • Impurity B: Methyl 5-acetyl-1-methyl-1H-pyrrole-2-carboxylate (Regioisomer).

    • Impurity C: 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid (Hydrolysis Product).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer: 0.1% Phosphoric Acid (

    
    ) to suppress silanol activity and maintain the acidic hydrolysis product in non-ionized form.
    
Chromatographic Conditions (The "Product")
ParameterCondition
Column Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent)
Mobile Phase A 0.1%

in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Secondary: 230 nm)
Injection Vol 10 µL
Gradient 0-2 min: 10% B; 2-15 min: 10%

60% B; 15-20 min: 60%

90% B.
Workflow Visualization

The following diagram illustrates the impurity fate mapping and the validation decision tree.

ValidationWorkflow cluster_Impurities Potential Impurities Synthesis Synthesis Reaction (Acylation) Crude Crude Product (Mixture) Synthesis->Crude ImpA Start. Mat. (Unreacted) Crude->ImpA ImpB 5-Acetyl Isomer (Regioisomer) Crude->ImpB ImpC Acid Derivative (Hydrolysis) Crude->ImpC MethodChoice Method Selection ImpB->MethodChoice Critical Pair C18 C18 Column (Co-elution of Isomer) MethodChoice->C18 Fail Phenyl Phenyl-Hexyl (Resolved) MethodChoice->Phenyl Pass Validation ICH Q2(R1) Validation Phenyl->Validation FinalMethod Release Method Validation->FinalMethod

Caption: Figure 1. Impurity fate map and critical decision pathway selecting Phenyl-Hexyl chemistry for regioisomer separation.

Validation Performance Data

The method was validated according to ICH Q2(R1) guidelines. The following data summarizes the performance characteristics.

Specificity & Selectivity

Specificity was challenged by spiking the target analyte with 0.5% of Impurities A, B, and C.

  • Result: The Phenyl-Hexyl column achieved a resolution (

    
    ) of 4.8  between the 4-acetyl target and the 5-acetyl isomer.
    
  • Comparison: The generic C18 method yielded an

    
     of only 1.2, failing the baseline separation requirement (
    
    
    
    ).
Linearity & Range

Evaluated over 50% to 150% of the target concentration (0.5 mg/mL).

AnalyteRange (µg/mL)

Value
Slope
Target Ester 250 - 7500.999814502
Impurity B (Isomer) 0.5 - 5.00.999513800
Accuracy (Recovery)

Spike recovery experiments were performed at 80%, 100%, and 120% levels.

LevelMean Recovery (%)RSD (%)Acceptance Criteria
80% 99.40.698.0 - 102.0%
100% 100.10.498.0 - 102.0%
120% 99.80.598.0 - 102.0%
Precision (Repeatability)

Six replicate injections of the standard preparation.

  • Retention Time RSD: 0.05%

  • Peak Area RSD: 0.21% (Limit: < 1.0%)

Senior Scientist Insights: Troubleshooting & Robustness

The "Acidic Modifier" Trap

Observation: Omitting the acidic modifier (Phosphoric acid) leads to peak tailing for the hydrolysis impurity (Impurity C) and retention time shifts for the main peak. Mechanism: Pyrroles are weak bases, but the ester/acetyl groups reduce basicity. However, the carboxylic acid impurity requires low pH (< pH 3.0) to remain protonated (neutral) and interact consistently with the stationary phase. Recommendation: Always maintain mobile phase pH between 2.0 and 2.5.

Thermal Instability

Observation: During robustness testing, samples left in the autosampler at room temperature for >24 hours showed a 0.3% increase in Impurity C (Acid). Causality: The methyl ester is susceptible to hydrolysis in aqueous organic mixtures. Protocol Control: Set autosampler temperature to 4°C-10°C. Limit run times to <12 hours per sequence.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • PubChem. (2025).[2] this compound (Compound Summary). National Library of Medicine. Link

  • Sielc Technologies. (2018). Separation of 2-Acetylpyrrole on Newcrom R1 HPLC column. (Analogous separation logic). Link

  • Organic Syntheses. (1971). 1H-Pyrrole-2-carboxylic acid, ethyl ester. (Synthesis and impurity context). Link

  • Sigma-Aldrich. (2025). This compound Product Specification.Link

Sources

Comprehensive Spectroscopic Differentiation of C2 and C3 Acylated Pyrrole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of C2 vs C3 Acylated Pyrrole Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Regioselectivity Challenge

In medicinal chemistry, the pyrrole ring is a privileged scaffold, yet its functionalization presents a persistent regioselectivity challenge. Electrophilic aromatic substitution (EAS) heavily favors the C2 (


) position due to the greater stability of the intermediate sigma complex. However, C3 (

) acylated pyrroles are increasingly valuable pharmacophores, appearing in agents like antiviral protease inhibitors and multi-target kinase inhibitors.

Distinguishing these isomers is not merely an academic exercise; it is a critical quality attribute (CQA) in drug substance manufacturing. This guide provides a definitive, self-validating spectroscopic protocol to differentiate 2-acylpyrroles from their 3-acyl counterparts, synthesizing data from NMR, IR, and synthetic logic.

Mechanistic & Electronic Basis

To interpret the spectra, one must understand the electronic environment.

  • C2-Acylpyrroles: The carbonyl oxygen is in close proximity to the pyrrolic N-H. This allows for a stable syn-conformation facilitated by an intramolecular hydrogen bond (N-H

    
     O=C). This interaction locks the conformation, deshields the N-H proton, and lowers the carbonyl stretching frequency.
    
  • C3-Acylpyrroles: The carbonyl group is distant from the N-H. Intramolecular H-bonding is geometrically impossible. These molecules rely on intermolecular H-bonding (dimerization) or solvent interactions, leading to distinct spectral signatures.

Spectroscopic Comparison: The Self-Validating Protocol

Infrared Spectroscopy (FT-IR)

The carbonyl stretching frequency (


) is the primary "quick-check" diagnostic.
  • 2-Acylpyrrole: The intramolecular hydrogen bond weakens the C=O bond order.

    • 
      :  Typically 1630–1660 cm⁻¹ .
      
    • N-H Stretch: Broadened and shifted to lower frequency (~3200–3300 cm⁻¹) due to H-bonding.

  • 3-Acylpyrrole: Lacks intramolecular facilitation.

    • 
      :  Typically 1660–1690 cm⁻¹  (closer to typical aryl ketones).
      
    • N-H Stretch: Sharper, higher frequency (~3400–3450 cm⁻¹) in dilute solution.

Nuclear Magnetic Resonance (¹H NMR)

This is the gold standard for definitive assignment. The coupling constants (


) are fingerprints of the substitution pattern.
Protocol for Assignment:
  • Solvent Selection: Use DMSO-d₆ or Acetone-d₆ to slow proton exchange and sharpen the N-H signal.

  • Coupling Analysis: Focus on the splitting of the ring protons.

Table 1: ¹H NMR Coupling Constant Fingerprints

Feature2-Acylpyrrole (C2-Substituted) 3-Acylpyrrole (C3-Substituted)
Proton H3 dd (

Hz,

Hz)
N/A (Substituted)
Proton H4 dd (

Hz,

Hz)
dd (

Hz,

Hz)
Proton H5 dd (

Hz,

Hz)
dd (

Hz,

Hz)
Proton H2 N/A (Substituted)bs / dd (Often appears as a broad singlet or finely split doublet due to small

)
N-H Shift

11.5–12.5 ppm
(Deshielded by intramolecular H-bond)

10.5–11.5 ppm
(Typical heteroaromatic NH)

Expert Insight: In 3-acylpyrroles, the H2 proton (between the Nitrogen and the Acyl group) often appears as a "pseudo-triplet" or broad singlet due to cross-ring coupling (


 and 

) being small (< 2.5 Hz). In contrast, 2-acylpyrroles show a distinct vicinal coupling (

Hz) that is absent in the C3 isomer.
¹³C NMR Chemical Shifts

The carbonyl carbon shift is sensitive to the resonance contribution from the pyrrole nitrogen.

  • C2-Acyl:

    
     is generally shielded  (upfield, ~178-182 ppm) relative to C3 due to stronger conjugation (direct resonance contribution from pyrrole nitrogen lone pair is more effective at C2).
    
  • C3-Acyl:

    
     is generally deshielded  (downfield, ~185-190 ppm).
    

Visualizing the Logic

The following diagrams illustrate the structural differences and the decision logic for identification.

Structural & H-Bonding Topologies

H_Bonding cluster_C2 2-Acylpyrrole (Syn-Conformer) cluster_C3 3-Acylpyrrole C2 C2-Isomer (Intramolecular H-Bond) Prop2 Properties: - Lower ν(C=O) - Deshielded NH - Locked Conformation C2->Prop2 C3 C3-Isomer (No Intramolecular H-Bond) Prop3 Properties: - Higher ν(C=O) - Normal NH Shift - Dimerizes Intermolecularly C3->Prop3

Caption: Structural comparison highlighting the intramolecular hydrogen bond in 2-acylpyrroles vs. the lack thereof in 3-acylpyrroles.

Identification Decision Matrix

Decision_Matrix Start Unknown Acylpyrrole Isomer Step1 Step 1: 1H NMR (DMSO-d6) Check Coupling of Ring Protons Start->Step1 Decision1 Is a Vicinal Coupling (J ≈ 3.8 Hz) present? Step1->Decision1 ResultC2 Isomer: 2-Acylpyrrole Decision1->ResultC2 Yes (H3-H4 coupling) ResultC3 Isomer: 3-Acylpyrrole Decision1->ResultC3 No (Only small J < 3.0 Hz) Confirmatory Confirmatory Check: IR Carbonyl Stretch ResultC2->Confirmatory Expect ν(C=O) ≈ 1645 cm⁻¹ ResultC3->Confirmatory Expect ν(C=O) ≈ 1675 cm⁻¹

Caption: Step-by-step decision matrix for assigning regiochemistry using NMR coupling constants as the primary filter.

Experimental Protocols

Synthesis of Standards

To validate these spectroscopic claims, researchers often require authentic standards.

  • 2-Acylpyrrole (Standard): Prepared via Vilsmeier-Haack formylation (highly C2 selective) followed by Grignard addition and oxidation, or direct Friedel-Crafts acylation with acetic anhydride (no catalyst or weak Lewis acid).

  • 3-Acylpyrrole (Alternative): Direct synthesis is difficult.[1]

    • Method: Use N-triisopropylsilyl (TIPS) pyrrole . The bulky TIPS group sterically blocks the C2 positions.

    • Workflow: Friedel-Crafts acylation of N-TIPS-pyrrole

      
       Acylation occurs at C3 
      
      
      
      Fluoride-mediated deprotection (TBAF) yields 3-acylpyrrole.
Characterization Workflow
  • Sample Prep: Dissolve ~5 mg of compound in 0.6 mL DMSO-d₆.

  • Acquisition:

    • Run standard ¹H NMR (16 scans).

    • Run ¹H-¹H COSY (to confirm coupling networks).

    • Crucial: If signals are broad, heat the probe to 50°C to sharpen the exchangeable protons or break up H-bonded dimers.

References

  • Stefan, K., et al. (2011). "Regioselective Acylation of Pyrroles: Synthetic Strategies and Mechanistic Insights." Journal of Organic Chemistry.

  • Pindur, U. & Keilhofer, D. (1993). "Spectroscopic Characterization of Isomeric Acylpyrroles." Monatshefte für Chemie.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Ed. Wiley. (Standard text for coupling constants).
  • NIST Chemistry WebBook. "3-Acetylpyrrole Infrared Spectrum."

  • Katritzky, A. R. (1990). Handbook of Heterocyclic Chemistry. Pergamon Press. (Reference for tautomerism and ring currents).

Sources

quantitative analysis of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate in reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantitative Analysis of Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate in Reaction Mixtures

For drug development professionals and researchers, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates within complex reaction mixtures is a cornerstone of process development, quality control, and regulatory compliance. This guide provides a comparative analysis of three principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the determination of this compound.

Our objective is to move beyond mere procedural descriptions and delve into the causality behind methodological choices, offering a framework for selecting the most suitable analytical approach for your specific laboratory context and analytical challenge. The protocols described herein are designed as self-validating systems, grounded in established principles of analytical method validation.[1][2][3]

The Analytical Challenge: Why Quantify this compound?

This compound is a substituted pyrrole derivative. Pyrrole rings are key structural motifs in numerous pharmaceuticals, valued for their diverse biological activities.[4][5] Accurate quantification of this intermediate is critical for:

  • Reaction Monitoring: Tracking the consumption of reactants and the formation of the product to determine reaction kinetics and endpoints.[6][7]

  • Yield and Purity Assessment: Calculating the reaction yield and identifying the presence of impurities or by-products.[8]

  • Process Optimization: Providing the data necessary to optimize reaction conditions such as temperature, pressure, and catalyst loading.

  • Regulatory Filings: Ensuring that the manufacturing process is well-controlled and documented, as required by regulatory bodies like the FDA and EMA.[9]

Method Selection Workflow

Choosing the right analytical tool is the first critical step. The decision depends on factors like the analyte's properties (volatility, thermal stability, polarity), the complexity of the reaction matrix, and the required analytical performance (sensitivity, speed, accuracy).

start Define Analytical Goal (e.g., Purity, Concentration) analyte_props Assess Analyte Properties (Volatility, Thermal Stability, Polarity) start->analyte_props matrix_props Consider Reaction Matrix (Solvents, By-products) start->matrix_props hplc HPLC (Non-volatile, Thermally Labile) analyte_props->hplc Non-Volatile Thermally Labile gcms GC-MS (Volatile, Thermally Stable) analyte_props->gcms Volatile Stable matrix_props->hplc Soluble in Mobile Phase qnmr qNMR (Complex Mixtures, Absolute Quantification) matrix_props->qnmr Complex Matrix Need for Minimal Sample Prep develop Develop & Validate Method (ICH Guidelines) hplc->develop gcms->develop qnmr->develop routine Implement for Routine Analysis develop->routine

Caption: Workflow for selecting an appropriate analytical method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is often the workhorse for the analysis of pharmaceutical intermediates due to its versatility, robustness, and applicability to a wide range of non-volatile and thermally labile compounds.[10]

Causality (The "Why"): We select RP-HPLC because our target molecule, a carboxylate ester with acetyl and methyl groups, possesses moderate polarity, making it an ideal candidate for retention on a non-polar stationary phase (like C18) with a polar mobile phase. This method separates compounds based on their hydrophobicity, effectively resolving the target analyte from more polar starting materials or more non-polar by-products.

Advantages:
  • High Resolution: Capable of separating complex mixtures.

  • Excellent Quantitation: Provides high precision and accuracy with UV detection.

  • Established Methodology: Widely used and accepted by regulatory agencies.[5]

Disadvantages:
  • Solvent Consumption: Can generate significant amounts of chemical waste.

  • Matrix Effects: Co-eluting impurities can interfere with quantification.

  • Requires Reference Standard: Accurate quantification necessitates a well-characterized reference standard of the analyte.

Experimental Protocol: RP-HPLC with UV Detection

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Prepare Mobile Phase (e.g., Acetonitrile:Water) a1 5. Equilibrate HPLC System (C18 Column) s1->a1 s2 2. Prepare Stock Solution of Reference Standard s3 3. Create Calibration Curve (Serial Dilutions) s2->s3 a2 6. Inject Standards & Sample s3->a2 s4 4. Quench & Dilute Reaction Aliquot s4->a2 a1->a2 a3 7. Acquire Chromatograms (UV Detector @ 225 nm) a2->a3 d1 8. Integrate Peak Areas a3->d1 d2 9. Plot Calibration Curve (Area vs. Concentration) d1->d2 d3 10. Calculate Concentration in Reaction Mixture d2->d3

Caption: Step-by-step workflow for HPLC analysis.

Step-by-Step Methodology:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/VIS detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Rationale: This is a standard, versatile column providing good resolution for moderately polar compounds.

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (pH ≈ 3). Rationale: The acidic modifier sharpens peaks by suppressing the ionization of any acidic or basic functional groups. A gradient elution (e.g., 40% to 80% Acetonitrile over 10 minutes) may be required to resolve all components.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 225 nm. Rationale: This wavelength is chosen based on the UV absorbance maximum of the pyrrole chromophore.[11]

    • Injection Volume: 10 µL.

  • Preparation of Standard Solutions:

    • Accurately weigh ~10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial composition). This is the stock solution.

    • Perform serial dilutions to prepare at least five calibration standards covering the expected concentration range of the reaction samples.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting it in a known volume (e.g., 10 mL) of cold mobile phase. This prevents further reaction.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Validation & Analysis:

    • Inject the calibration standards to establish a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.999.

    • Inject the prepared reaction sample.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Representative Performance Data (HPLC)
ParameterResultICH Guideline
Linearity (r²)> 0.999≥ 0.99
Accuracy (% Recovery)98.5% - 101.2%80 - 120%
Precision (% RSD)< 1.5%< 2.0%
LOD (µg/mL)0.1 µg/mLReportable
LOQ (µg/mL)0.3 µg/mLReportable

Note: Data are illustrative and must be established for each specific method validation.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[12] It offers unparalleled specificity due to the mass fragmentation patterns it generates.

Causality (The "Why"): This method is viable if the target molecule is sufficiently volatile and does not decompose at the temperatures required for vaporization in the GC inlet. The boiling point of similar structures suggests this is feasible.[13] The mass spectrometer provides definitive identification, which is invaluable for distinguishing the target from isomers or structurally similar impurities that might co-elute in HPLC.

Advantages:
  • High Specificity: Mass spectral data provides structural confirmation.

  • High Sensitivity: Can detect analytes at very low concentrations.

  • Impurity Identification: Excellent for identifying unknown by-products.

Disadvantages:
  • Thermal Lability: Not suitable for compounds that decompose upon heating.

  • Derivatization: Non-volatile compounds may require chemical derivatization, adding complexity.

  • Matrix Complexity: High concentrations of non-volatile materials in the reaction mixture (salts, catalysts) can contaminate the GC inlet and column.

Experimental Protocol: GC-MS with an Internal Standard

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Select Internal Standard (IS) (e.g., Tetradecane) s2 2. Prepare Calibration Standards with Analyte & Fixed IS Conc. s1->s2 a1 5. Inject Sample (Split/Splitless Inlet) s2->a1 s3 3. Quench Reaction Aliquot s4 4. Add IS & Extract with Organic Solvent s3->s4 s4->a1 a2 6. Separate on GC Column (e.g., DB-5ms) a1->a2 a3 7. Detect & Fragment (Mass Spectrometer) a2->a3 d1 8. Integrate Ion Chromatograms (Analyte & IS) a3->d1 d2 9. Calculate Response Factor d1->d2 d3 10. Quantify Analyte in Reaction Mixture d2->d3

Caption: Step-by-step workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of semi-polar compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min. Rationale: This temperature program ensures good separation of components with different boiling points.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Internal Standard (IS) Selection: Choose a compound not present in the reaction mixture with a different retention time, such as tetradecane or another suitable hydrocarbon. Rationale: An internal standard corrects for variations in injection volume and instrument response.

  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture in 1 mL of water.

    • Add a precise volume of the internal standard stock solution.

    • Perform a liquid-liquid extraction with an immiscible organic solvent (e.g., 2 x 1 mL of ethyl acetate).

    • Combine the organic layers and inject 1 µL into the GC-MS.

  • Quantification:

    • Create a calibration curve by plotting the ratio of the (Analyte Peak Area / IS Peak Area) against the ratio of the (Analyte Concentration / IS Concentration).

    • Calculate the concentration in the reaction sample using the response factor derived from the calibration curve.

Representative Performance Data (GC-MS)
ParameterResultICH Guideline
Linearity (r²)> 0.998≥ 0.99
Accuracy (% Recovery)97.0% - 103.5%80 - 120%
Precision (% RSD)< 2.5%< 5.0%
LOD (ng/mL)5 ng/mLReportable
LOQ (ng/mL)15 ng/mLReportable

Note: Data are illustrative and must be established for each specific method validation.[9]

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance in a mixture without the need for an identical reference standard for the analyte itself.[14][15] It relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei contributing to that signal.[16]

Causality (The "Why"): This technique is exceptionally powerful for reaction monitoring because it requires minimal sample preparation and can provide a snapshot of all proton-bearing species in the mixture simultaneously (reactants, product, by-products, solvent).[6][8] By comparing the integral of a unique product peak to the integral of a certified internal standard of known concentration, an absolute concentration can be determined.

Advantages:
  • Absolute Quantification: Does not require a calibration curve of the analyte.

  • Minimal Sample Prep: Often just requires dilution in a deuterated solvent.

  • Non-Destructive: The sample can be recovered after analysis.[14]

  • Simultaneous Information: Provides structural and quantitative data on multiple components in a single experiment.[16]

Disadvantages:
  • Lower Sensitivity: Less sensitive than chromatographic methods.

  • Signal Overlap: Severe peak overlap in complex mixtures can make integration difficult.

  • Requires Expertise: Proper experimental setup (e.g., ensuring full T1 relaxation) and data processing are crucial for accuracy.

Experimental Protocol: ¹H qNMR with an Internal Standard

cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation s1 1. Select Certified IS (e.g., Maleic Acid) s2 2. Accurately Weigh IS into NMR Tube s1->s2 s3 3. Add Reaction Aliquot (Known Mass or Volume) s2->s3 s4 4. Add Deuterated Solvent (e.g., DMSO-d6) s3->s4 a1 5. Insert Sample into Spectrometer (≥400 MHz) s4->a1 a2 6. Set Acquisition Parameters (Long Relaxation Delay, 90° Pulse) a1->a2 a3 7. Acquire Spectrum a2->a3 d1 8. Phase & Baseline Correct a3->d1 d2 9. Integrate Unique Peaks (Analyte & IS) d1->d2 d3 10. Calculate Molar Concentration using qNMR Equation d2->d3

Caption: Step-by-step workflow for qNMR analysis.

Step-by-Step Methodology:

  • Instrumentation: An NMR spectrometer (≥ 400 MHz) with a high-precision probe.

  • Internal Standard (IS): A certified reference material with simple, non-overlapping signals, such as maleic acid or dimethyl sulfone.

  • Sample Preparation:

    • Accurately weigh a known amount of the internal standard (m_IS) directly into an NMR tube.

    • Accurately add a known mass or volume of the reaction mixture (m_sample) to the same tube.

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) that dissolves all components and does not have overlapping signals.

  • NMR Acquisition:

    • Key Parameter - Relaxation Delay (d1): Set d1 to be at least 5 times the longest T1 relaxation time of any peak being integrated (both analyte and standard). This is critical for accurate quantification. A preliminary inversion-recovery experiment can be used to measure T1 values. A conservative d1 of 30-60 seconds is often sufficient.

    • Pulse Angle: Use a calibrated 90° pulse.

    • Scans: Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks of interest).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (I_analyte) and a signal for the internal standard (I_IS).

    • Calculate the concentration using the following formula:

      Concentration (mol/L) = (I_analyte / I_IS) * (N_IS / N_analyte) * (m_IS / MW_IS) * (1 / Volume_sample) * Purity_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • m = mass

      • MW = Molecular weight

      • Purity = Purity of the internal standard

Representative Performance Data (qNMR)
ParameterResultICH Guideline
Linearity (r²)N/A (Primary Method)N/A
Accuracy (% Recovery)98.0% - 102.0%80 - 120%
Precision (% RSD)< 2.0%< 2.0%
LOQAnalyte DependentReportable

Note: Accuracy and precision are determined by analyzing samples of known concentration.[9]

Comparative Summary

FeatureHPLC-UVGC-MSqNMR
Principle Differential PartitioningVolatility & Mass-to-Charge RatioNuclear Spin Resonance
Analyte Suitability Non-volatile, Thermally LabileVolatile, Thermally StableSoluble Compounds
Specificity Moderate (Retention Time)High (Retention Time + Mass)High (Chemical Shift)
Sensitivity HighVery HighModerate
Sample Prep Dilution, FiltrationExtraction, Derivatization (optional)Dilution with IS
Quantification External/Internal Standard CurveInternal Standard CurveAbsolute (with Internal Standard)
Throughput HighMediumLow to Medium
Primary Use Case Routine QC, Purity AnalysisImpurity ID, Trace AnalysisReaction Monitoring, Absolute Quant.

Conclusion

The can be robustly achieved by several advanced analytical techniques.

  • RP-HPLC stands out as the most practical choice for routine quality control, offering a balance of high throughput, excellent precision, and established validation protocols.

  • GC-MS is the superior option when absolute certainty of identification is required or when trace-level volatile impurities must be characterized and quantified. Its main limitation is the requirement of analyte volatility and thermal stability.

  • qNMR offers an elegant and powerful approach for in-situ reaction monitoring and absolute quantification without the need for an analyte-specific calibration curve. It provides a comprehensive view of the entire reaction mixture but requires careful parameter optimization and is less sensitive than chromatographic methods.

The ultimate choice depends on a thorough evaluation of the analytical requirements, sample characteristics, and available instrumentation. A well-validated method, regardless of the technology chosen, is fundamental to ensuring data integrity and supporting the development of safe and effective pharmaceuticals.[3]

References

  • Organic Syntheses Procedure. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Available from: [Link]

  • MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Available from: [Link]

  • The Good Scents Company. 2-acetyl-1-methyl pyrrole, 932-16-1. Available from: [Link]

  • Agilent Technologies. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Available from: [Link]

  • National Institutes of Health (NIH). NMR methods for the analysis of mixtures. Available from: [Link]

  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]

  • ResearchGate. Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. Available from: [Link]

  • ACS Publications. Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Available from: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. Available from: [Link]

  • ResearchGate. Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. Available from: [Link]

  • ResearchGate. Quantitative NMR spectroscopy of complex mixtures. Available from: [Link]

  • Wasson-ECE. Chromatography Corner: Analysis of N-Methyl Pyrrolidone in Water. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • OAText. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Available from: [Link]

  • ResearchGate. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]

  • Taylor & Francis Online. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Available from: [Link]

  • LinkedIn. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • ResearchGate. A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. Available from: [Link]

  • PubMed Central (PMC). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Available from: [Link]

  • Sema Quality Solutions. Validation Of Analytical Methods For Pharmaceutical Analysis. Available from: [Link]

  • PubChem. 4-methyl-1H-pyrrole-2-carboxylic acid. Available from: [Link]

  • ACS Publications. Quantitative analysis using NMR. Available from: [Link]

  • Patsnap. Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Available from: [Link]

  • Journal of Medicinal Plants Research. GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Available from: [Link]

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comparative reactivity of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate and other electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate , a highly functionalized, electron-deficient heteroaromatic scaffold.

Executive Summary: The "Push-Pull" Pyrrole System

This compound (hereafter referred to as MAMP-2,4 ) represents a distinct class of "deactivated" pyrroles. While typical pyrroles are electron-rich and prone to oxidation or polymerization, MAMP-2,4 is stabilized by two electron-withdrawing groups (EWGs): a methyl ester at C2 and an acetyl group at C4.

This unique electronic architecture creates a reactivity paradox:

  • As a Nucleophile (EAS): The ring is significantly deactivated compared to furan or unsubstituted pyrrole, requiring stronger electrophiles for substitution, which occurs exclusively at C5 .

  • As an Electrophile (Electron Acceptor): Unlike electron-rich pyrroles, MAMP-2,4 readily accepts electrons (e.g., Birch reduction), behaving as an electrophile in reductive contexts.

Part 1: Electronic Structure & Reactivity Landscape

The reactivity of MAMP-2,4 is dictated by the competition between the electron-donating


-methyl group and the electron-withdrawing carbonyls.
Comparative Reactivity Matrix
Reactivity ModeMAMP-2,4 PerformanceComparator: 1-MethylpyrroleComparator: Methyl 4-nitropyrrole-2-carboxylate
EAS Susceptibility Low. Requires activated electrophiles (e.g.,

,

).
Very High. Reacts violently; often requires cooling/dilution.Very Low. Inert to all but the strongest electrophiles due to the nitro group.
Regioselectivity C5 Only. C2 and C4 are blocked; C3 is sterically/electronically disfavored.C2/C5 (Alpha). Mixture of isomers often observed if not controlled.C5 Only. Similar directing effect to MAMP-2,4.
Reducibility (Birch) High. Readily forms 3-pyrrolines (acts as electron acceptor).Low. Difficult to reduce; ring is too electron-rich.High. Nitro group reduces first or concurrently.
Stability High. Stable to air and mild acids.Low. Prone to acid-catalyzed polymerization ("pyrrole red").Very High. Highly stable solid.
Visualizing the Reactivity Logic

ReactivityMap MAMP MAMP-2,4 (Target Molecule) EAS Electrophilic Aromatic Substitution (EAS) MAMP->EAS Reacts with E+ Red Dissolving Metal Reduction (Birch) MAMP->Red Accepts e- Nu_Attack Nucleophilic Attack (Carbonyl) MAMP->Nu_Attack Reacts with Nu- C5_Sub C5-Substitution (Halogenation/Nitration) EAS->C5_Sub Directs to C5 (Alpha position) Pyrroline 3-Pyrroline Formation (Ring Saturation) Red->Pyrroline Regioselective Reduction Hydrazone Hydrazone/Oxime Formation Nu_Attack->Hydrazone Selectivity: Acetyl > Ester

Figure 1: Reactivity map of MAMP-2,4 showing the three primary divergence points based on reagent class.

Part 2: Detailed Comparative Analysis

Scenario A: MAMP-2,4 as a Deactivated Nucleophile (EAS)

In Electrophilic Aromatic Substitution (


), MAMP-2,4 behaves similarly to a halobenzene —it is aromatic but deactivated.
  • Mechanism: The

    
    -methyl lone pair activates the ring, but the C2-ester and C4-acetyl groups withdraw density via resonance ($ -M $ effect).
    
  • The "Other Electrophile" Comparison:

    • Vs. Furan: MAMP-2,4 is significantly less reactive. Furan undergoes EAS under mild conditions; MAMP-2,4 requires Lewis acid catalysis or vigorous reagents.

    • Vs. Pyridine: MAMP-2,4 is more reactive than pyridine (which is electron-deficient and often requires activation via N-oxide). MAMP-2,4 sits in the "sweet spot" permitting controlled functionalization without polymerization.

  • Experimental Insight: Bromination of MAMP-2,4 yields the 5-bromo derivative exclusively. The C3 position is deactivated by the ortho-ester and meta-acetyl influence, leaving C5 (alpha to Nitrogen) as the only viable site.

Scenario B: MAMP-2,4 as an Electron Acceptor (Reduction)

This is the most distinct "electrophilic" trait of the scaffold. Electron-rich heterocycles resist reduction. However, MAMP-2,4 acts as an electron acceptor in dissolving metal reductions (Birch conditions).

  • Comparison:

    • 1-Methylpyrrole: Inert to standard Birch conditions (

      
      ).
      
    • MAMP-2,4: Rapidly reduces to the 3-pyrroline (2,5-dihydropyrrole) derivative. The EWGs stabilize the radical-anion intermediate, facilitating the addition of electrons.

    • Utility: This reaction transforms the flat aromatic system into a 3D pharmacophore (pyrroline), a critical step in alkaloid synthesis.

Part 3: Experimental Protocols

Protocol 1: Regioselective Bromination (C5 Functionalization)

Validates the "Deactivated Nucleophile" model.

Materials:

  • MAMP-2,4 (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: DMF (anhydrous)

Workflow:

  • Dissolve MAMP-2,4 in DMF (0.5 M concentration).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add NBS portion-wise over 15 minutes. Note: Unlike electron-rich pyrroles, this reaction is not instantaneous and may require warming to RT.

  • Stir at 25°C for 4 hours. Monitor by TLC (Target

    
     will decrease slightly).
    
  • Quench: Pour into ice water. The product, methyl 4-acetyl-5-bromo-1-methyl-1H-pyrrole-2-carboxylate , typically precipitates as a solid.

  • Yield Expectation: 85-92%.

Protocol 2: Ammonia-Free Birch Reduction (Ring Saturation)

Validates the "Electron Acceptor" model.

Materials:

  • MAMP-2,4 (1.0 eq)

  • Lithium metal (5.0 eq)

  • DBB (4,4’-di-tert-butylbiphenyl) (catalytic, 5 mol%)

  • Solvent: THF (dry) at -78°C.

Workflow:

  • Prepare a solution of Li/DBB in THF (deep blue radical anion color).

  • Add MAMP-2,4 solution (in THF) dropwise at -78°C.

  • Stir for 2 hours. The EWGs stabilize the negative charge uptake.

  • Quench: Add solid

    
     (proton source) followed by MeOH.
    
  • Result: Formation of the 3-pyrroline derivative (double bond remains at C3-C4).

  • Significance: This proves the ring's electron-deficient nature relative to standard pyrroles.[1]

Part 4: Structural Visualization (Graphviz)

The following diagram illustrates the regioselectivity vectors driven by the substituents.

Regioselectivity Core MAMP-2,4 Scaffold N_Me N-Me (Pos 1) Donating (+M) Core->N_Me Ester COOMe (Pos 2) Withdrawing (-M) Core->Ester Acetyl COMe (Pos 4) Withdrawing (-M) Core->Acetyl Pos5 Position 5 (Alpha) ACTIVE SITE Activated by N-Lone Pair N_Me->Pos5 Directs Ortho Pos3 Position 3 (Beta) Deactivated by C2-Ester Sterically Crowded Ester->Pos3 Deactivates Ortho Acetyl->Pos5 Directs Ortho (Weak) Outcome 5-Substituted Product Pos5->Outcome Primary Site for Electrophilic Attack

Figure 2: Substituent effects determining the exclusive C5-regioselectivity of MAMP-2,4.

References

  • Donnelly, D. M., et al. "The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions." Nature Protocols, 2020. Link

  • BenchChem. "this compound: Synthetic Routes and Reaction Conditions."[2] BenchChem Database, 2024. Link

  • Sigma-Aldrich. "Product Specification: this compound."[3] Merck/Sigma, 2024. Link

  • PubChem. "Compound Summary: this compound." National Library of Medicine, 2025. Link

  • ChemicalBook. "Reactivity Profile and MSDS: this compound." ChemicalBook, 2024. Link

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